molecular formula C10H11N3 B1270706 1-benzyl-1H-pyrazol-3-amine CAS No. 21377-09-3

1-benzyl-1H-pyrazol-3-amine

Número de catálogo: B1270706
Número CAS: 21377-09-3
Peso molecular: 173.21 g/mol
Clave InChI: VSUXHXCLAWFAJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-benzyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUXHXCLAWFAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363658
Record name 1-benzyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21377-09-3
Record name 1-benzyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Synthesis Strategy: Cyclocondensation of Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The methodologies presented are based on established chemical principles for pyrazole synthesis, focusing on the regioselective cyclocondensation of benzylhydrazine with suitable three-carbon synthons.

The most direct and widely applicable method for the synthesis of 1-substituted-3-aminopyrazoles involves the reaction of a monosubstituted hydrazine with a derivative of acrylonitrile or a β-ketonitrile. In the context of synthesizing this compound, benzylhydrazine serves as the key precursor, introducing the N1-benzyl group. The regioselectivity of the cyclization is a critical factor, and the reaction conditions can be tailored to favor the formation of the desired 1,3-disubstituted aminopyrazole isomer.

Two primary, experimentally validated pathways are detailed below, utilizing readily accessible acrylonitrile derivatives.

Pathway 1: From Benzylhydrazine and 2-Chloroacrylonitrile

This pathway is a robust method for the regioselective synthesis of 3-aminopyrazoles. The reaction of a monosubstituted hydrazine with 2-chloroacrylonitrile typically yields the 3-amino isomer as the major product.[1]

Reaction Scheme

G cluster_0 Synthesis of this compound via 2-Chloroacrylonitrile benzylhydrazine Benzylhydrazine intermediate Michael Adduct Intermediate benzylhydrazine->intermediate + chloroacrylonitrile 2-Chloroacrylonitrile chloroacrylonitrile->intermediate product This compound intermediate->product Cyclization (Base) hcl HCl

Caption: Reaction of Benzylhydrazine with 2-Chloroacrylonitrile.

Experimental Protocol

A detailed experimental procedure analogous to the reaction of monosubstituted hydrazines with 2-chloroacrylonitrile is as follows:[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a solution of potassium carbonate (1.5 equivalents) in water is prepared.

  • Addition of Benzylhydrazine: Benzylhydrazine (1.0 equivalent) is added to the aqueous base solution, and the mixture is cooled to 5-10 °C in an ice bath.

  • Addition of 2-Chloroacrylonitrile: 2-Chloroacrylonitrile (1.0 equivalent) is added dropwise to the stirred solution over a period of one hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for one hour, followed by heating at 40-50 °C for 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is allowed to cool to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under high vacuum.

Quantitative Data
ParameterValueReference
Yield 70-81% (expected)[1][2]
Reaction Time 3-5 hours[2]
Reaction Temperature 5-50 °C[2]
Solvent Water/Ethyl Acetate[2]
Base Potassium Carbonate[2]

Pathway 2: From Benzylhydrazine and 3-Ethoxyacrylonitrile

The reaction of monosubstituted hydrazines with 3-alkoxyacrylonitriles can be controlled to produce either the 3-amino or 5-amino pyrazole isomer. To selectively synthesize the 3-amino isomer, kinetic control under basic conditions at low temperatures is employed.[1][3]

Reaction Scheme

G cluster_1 Synthesis of this compound via 3-Ethoxyacrylonitrile benzylhydrazine Benzylhydrazine intermediate Kinetic Michael Adduct benzylhydrazine->intermediate + ethoxyacrylonitrile 3-Ethoxyacrylonitrile ethoxyacrylonitrile->intermediate product This compound intermediate->product Cyclization (Base, 0 °C) ethanol Ethanol

Caption: Reaction of Benzylhydrazine with 3-Ethoxyacrylonitrile.

Experimental Protocol

A detailed experimental procedure for the kinetically controlled synthesis is as follows:[1][3]

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal (1.1 equivalents) is dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: The sodium ethoxide solution is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of benzylhydrazine (1.0 equivalent) and 3-ethoxyacrylonitrile (1.0 equivalent) in anhydrous ethanol is added dropwise to the cold sodium ethoxide solution over 30 minutes.

  • Reaction: The reaction mixture is stirred vigorously at 0 °C for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Isolation: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Yield 85% (expected for analogous reactions)[1]
Reaction Time 2-4 hours[1]
Reaction Temperature 0 °C[1]
Solvent Anhydrous Ethanol[1]
Base Sodium Ethoxide[1]

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product follows a logical workflow.

G cluster_workflow General Experimental Workflow start Starting Materials (Benzylhydrazine, Acrylonitrile derivative) reaction Cyclocondensation Reaction start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure this compound purification->product analysis Structural Analysis (NMR, MS, IR) product->analysis final_product Characterized Product analysis->final_product

Caption: General workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound can be efficiently achieved through the cyclocondensation of benzylhydrazine with either 2-chloroacrylonitrile or 3-ethoxyacrylonitrile. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction. Careful control of reaction conditions, particularly for the 3-ethoxyacrylonitrile route, is crucial for ensuring high regioselectivity and maximizing the yield of the target 3-amino pyrazole. The provided protocols, based on well-established analogous reactions, offer a solid foundation for the successful synthesis of this important heterocyclic compound.

References

physicochemical properties of 1-benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-benzyl-1H-pyrazol-3-amine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of associated biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is a heterocyclic building block with the chemical formula C₁₀H₁₁N₃.[1][2] Its molecular structure consists of a pyrazole ring substituted with an amino group and a benzyl group. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[3] Notably, derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[4]

Data Summary

The following table summarizes the key . It is important to note that some of the data presented are computationally predicted values.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[1][2]
Molecular Weight 173.21 g/mol [1]
CAS Number 21377-09-3[1]
Appearance Solid[2]
Melting Point 103.26 °CPredicted by EPI Suite[5]
Boiling Point 318.98 °CPredicted by EPI Suite[5]
Water Solubility 479.33 mg/LPredicted by EPA T.E.S.T.[5]
Flash Point 159.63 °CPredicted by EPA T.E.S.T.[5]
Density 1.18 g/cm³Predicted by EPA T.E.S.T.[5]
SMILES NC1=NN(CC2=CC=CC=C2)C=C1
InChI 1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)[2]
InChI Key VSUXHXCLAWFAJR-UHFFFAOYSA-N[2]

Experimental Protocols

The determination of physicochemical properties is crucial for chemical identification and safety.[6][7] The following are generalized experimental protocols for measuring key properties.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid.[6]

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.

  • Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is used.[6]

  • Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8]

Boiling Point Determination (Simple Distillation)

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6]

  • Apparatus Setup: A simple distillation apparatus is assembled, typically consisting of a round-bottom flask, a distillation head, a condenser, a receiving flask, and a thermometer. The setup should be placed in a fume hood.[6]

  • Procedure: The liquid sample is placed in the round-bottom flask with boiling chips. The liquid is heated, and the vapor rises.[6]

  • Measurement: The thermometer bulb is positioned so that it measures the temperature of the vapor that is distilling. The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point.[6]

Solubility Determination

Solubility refers to the ability of a solute to dissolve in a solvent.[7]

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, hexane, toluene, ethyl acetate) are selected.[8]

  • Procedure: A small, measured amount of the solute (this compound) is added to a known volume of a solvent in a test tube.

  • Observation: The mixture is agitated, and observations are made to determine if the solute dissolves completely. The process can be repeated with increasing amounts of solute to determine the saturation point. Solubility is often qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively measured (e.g., in mg/mL).

Visualizations

Signaling Pathway

Derivatives of 1-benzyl-1H-pyrazole act as inhibitors of RIP1 kinase, a critical enzyme in the necroptosis pathway. Necroptosis is a form of programmed cell death implicated in various diseases.[4] The diagram below illustrates a simplified view of this pathway.

Necroptosis_Pathway cluster_stimulus External Stimulus cluster_complex Necrosome Formation cluster_execution Cell Death Execution cluster_inhibition Inhibition Stimulus e.g., TNFα TNFR TNFR1 Stimulus->TNFR RIP1 RIP1 Kinase TNFR->RIP1 Recruitment RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL RIP3->MLKL Phosphorylation P_MLKL Phosphorylated MLKL (Oligomerization) MLKL->P_MLKL Membrane Plasma Membrane Pore Formation P_MLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Inhibitor 1-benzyl-1H-pyrazole Derivatives Inhibitor->RIP1 Inhibits Physicochemical_Workflow cluster_thermal Thermal Properties Start Start: Compound Synthesis and Purification Appearance Visual Inspection: Determine Physical State (Solid, Liquid) and Color Start->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint If Solid BoilingPoint Boiling Point Determination Appearance->BoilingPoint If Liquid Solubility Solubility Testing in Various Solvents Appearance->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) for Structural Confirmation Appearance->Spectroscopy Data Data Compilation and Physicochemical Profile MeltingPoint->Data BoilingPoint->Data Solubility->Data Spectroscopy->Data End End: Characterization Complete Data->End

References

In-Depth Technical Guide: 1-benzyl-1H-pyrazol-3-amine (CAS: 21377-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-pyrazol-3-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry and drug development. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its emerging role as a key building block for the development of potent and selective kinase inhibitors, particularly targeting Receptor-Interacting Protein Kinase 1 (RIPK1).

Chemical Properties and Data

While specific experimental data for the melting point and solubility of this compound are not widely published, its fundamental chemical and physical properties are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 21377-09-3[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance Solid[1]
InChI 1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)[1]
SMILES NC1=NN(CC2=CC=CC=C2)C=C1[1]

Synthesis

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 3-aminopyrazole 3-aminopyrazole product This compound 3-aminopyrazole->product Reaction benzyl_bromide Benzyl Bromide benzyl_bromide->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., DMF, THF) solvent->product

A potential synthesis route for this compound.

Materials:

  • 3-aminopyrazole

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrazole (1.0 equivalent).

  • Deprotonation: Dissolve the 3-aminopyrazole in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (1.1 equivalents, added portion-wise) or potassium carbonate (2.0 equivalents), to deprotonate the pyrazole nitrogen. Stir the mixture at this temperature for 30 minutes.

  • Benzylation: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery: Targeting RIPK1 Kinase

Derivatives of this compound have emerged as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and certain cancers. Inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy.

Signaling Pathway

RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, pro-caspase-8, RIPK1) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis (Inflammatory Cell Death) ComplexIIb->Necroptosis Inhibitor This compound Derivatives Inhibitor->ComplexIIb Inhibition of RIPK1 Kinase Activity

Simplified RIPK1 signaling pathway and the point of intervention for this compound derivatives.

Biological Activity Data
CompoundTargetAssayActivityReference
Derivative 4b RIPK1 KinaseBinding AssayKᵢ = 0.078 µM[2]
Derivative 4b NecroptosisCell-based AssayEC₅₀ = 0.160 µM[2]

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives as RIPK1 inhibitors, a series of in vitro and cell-based assays are typically employed. A standard workflow is outlined below.

Experimental Workflow for Evaluating RIPK1 Kinase Inhibitors

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_adme ADME/PK Profiling biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) selectivity_profiling Kinome Selectivity Profiling cytotoxicity_assay Cytotoxicity Assay selectivity_profiling->cytotoxicity_assay Assess Specificity necroptosis_assay Necroptosis Inhibition Assay (e.g., in HT-29 cells) necroptosis_assay->selectivity_profiling Confirm Cellular Potency adme In Vitro ADME Assays (e.g., metabolic stability, permeability) cytotoxicity_assay->adme Evaluate Off-Target Effects

A typical experimental workflow for the evaluation of RIPK1 kinase inhibitors.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay is a common method to quantify the enzymatic activity of RIPK1 and the inhibitory potential of test compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Test compound (this compound or its derivatives)

  • ATP

  • Suitable kinase substrate (e.g., Myelin Basic Protein)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the recombinant RIPK1 enzyme, the test compound at various concentrations, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add the Kinase Detection Reagent to convert the produced ADP into ATP. This reagent also contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is correlated with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical entity for drug discovery, serving as a foundational scaffold for the development of novel kinase inhibitors. Its synthetic accessibility and the demonstrated high potency of its derivatives against RIPK1 kinase underscore its importance for researchers in the fields of medicinal chemistry and pharmacology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of new therapeutics based on this promising core structure.

References

A Technical Guide to 1-Benzyl-1H-pyrazol-3-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 1-benzyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's structural and physicochemical properties, outlines a representative synthetic pathway, and discusses its potential biological activities and therapeutic applications based on studies of closely related analogues. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a structured format to facilitate further investigation and application of this versatile chemical scaffold.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of therapeutic agents.[1] Their unique chemical architecture allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound (CAS No: 21377-09-3) represents a key building block within this class. The presence of a benzyl group at the N1 position and an amine group at the C3 position provides a versatile scaffold for creating libraries of novel compounds with potential therapeutic value. This guide synthesizes available data to present a detailed profile of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the empirical formula C₁₀H₁₁N₃.[3][4] The core structure consists of a pyrazole ring, which is substituted with a benzyl group on one nitrogen atom and an amine group on a carbon atom. This structure provides both hydrogen bond donor (the amine group) and acceptor (the pyrazole nitrogens) capabilities, which are crucial for molecular interactions with biological targets.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 21377-09-3 [3][4]
Molecular Formula C₁₀H₁₁N₃ [3][4]
Molecular Weight 173.21 g/mol [3][4]
Physical Form Solid [3][5]
IUPAC Name 1-(phenylmethyl)-1H-pyrazol-3-amine [3][5]
SMILES String NC1=NN(CC2=CC=CC=C2)C=C1 [3]
InChI Key VSUXHXCLAWFAJR-UHFFFAOYSA-N [3][5]
Purity (Typical) ≥97% [4]

| Storage | Room temperature, inert atmosphere |[4][6] |

Spectroscopic Characterization

The structural identity of this compound can be confirmed using standard spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, a predicted spectroscopic profile can be derived from the analysis of its functional groups and data from analogous structures.[7][8]

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Frequency Range
¹H NMR -NH₂ protons δ 3.5-5.0 ppm (broad singlet)
Benzyl -CH₂- protons δ 5.2-5.4 ppm (singlet)
Pyrazole C4-H proton δ ~5.8 ppm (doublet)
Pyrazole C5-H proton δ ~7.5 ppm (doublet)
Aromatic protons (phenyl) δ 7.2-7.4 ppm (multiplet)
¹³C NMR Benzyl -CH₂- carbon δ ~55 ppm
Pyrazole C4 carbon δ ~90 ppm
Aromatic carbons (phenyl) δ 127-137 ppm
Pyrazole C5 carbon δ ~130 ppm
Pyrazole C3 carbon (-C-NH₂) δ ~150 ppm
IR Spectroscopy N-H stretching (amine) 3300-3500 cm⁻¹ (two bands for primary amine)
C-H stretching (aromatic) 3000-3100 cm⁻¹
C-H stretching (aliphatic) 2850-3000 cm⁻¹
N-H bending (amine) 1550-1650 cm⁻¹
C=C and C=N stretching 1450-1600 cm⁻¹

| | C-N stretching | 1200-1350 cm⁻¹ |

Synthesis Methodology

The synthesis of 3-aminopyrazole derivatives is a well-established process in organic chemistry. A common and effective method involves the condensation reaction between a β-ketonitrile and a substituted hydrazine. For this compound, the logical precursors would be benzylhydrazine and a suitable three-carbon nitrile component like cyanoacetaldehyde or its equivalent.

G react1 Benzylhydrazine step1 Condensation & Cyclization react1->step1 Solvent (e.g., Ethanol) Heat or Acid Catalyst react2 Cyanoacetaldehyde (or equivalent β-ketonitrile) react2->step1 Solvent (e.g., Ethanol) Heat or Acid Catalyst step2 Work-up & Purification (e.g., Column Chromatography) step1->step2 product This compound step2->product

Figure 1: Proposed synthetic workflow for this compound.
  • Reaction Setup: To a solution of benzylhydrazine (1.0 eq) in absolute ethanol, add cyanoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are limited in publicly accessible literature, the activities of its close derivatives provide strong indications of its therapeutic potential. This compound serves as a valuable scaffold for developing inhibitors of key cellular signaling pathways.

  • RIP1 Kinase Inhibition: Derivatives of 1-benzyl-1H-pyrazole have been synthesized and identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[9] This kinase is a critical mediator of necroptosis, a form of programmed necrosis involved in various inflammatory diseases. Inhibition of RIP1 kinase is a promising therapeutic strategy for conditions such as pancreatitis, ischemia-reperfusion injury, and neurodegenerative diseases.[9]

  • mTOR Pathway Modulation: Other substituted N-benzyl pyrazole derivatives have demonstrated antiproliferative activity by modulating the mTORC1 signaling pathway.[10] These compounds were found to increase basal autophagy but disrupt the autophagic flux under starvation conditions, suggesting a novel mechanism of action for cancer therapy, particularly in cancers where autophagy regulation is compromised.[10]

G cluster_0 Necroptosis Pathway cluster_1 Autophagy Regulation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIP1 RIP1 Kinase TNFR1->RIP1 activates MLKL MLKL RIP1->MLKL phosphorylates Necroptosis Necroptosis (Cell Death, Inflammation) MLKL->Necroptosis mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Proliferation mTORC1->CellGrowth promotes Compound 1-Benzyl-1H-pyrazole Derivatives Compound->RIP1 Inhibits Compound->mTORC1 Modulates

Figure 2: Potential signaling pathways targeted by 1-benzyl-1H-pyrazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound or its novel derivatives, a series of standardized in vitro and in vivo assays can be employed.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against RIP1 kinase.

  • Methodology:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™).

    • In a 384-well plate, add recombinant human RIP1 kinase, the kinase substrate (e.g., myelin basic protein), and ATP.

    • Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM).

    • Incubate the plate at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, and measure the generated luminescence, which is proportional to kinase activity.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

  • Objective: To evaluate the ability of the test compound to protect cells from induced necroptosis.

  • Methodology:

    • Cell Line: Use a susceptible cell line, such as human HT-29 colon cancer cells.

    • Assay Plate: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induction: Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

    • Incubation: Incubate for 24 hours.

    • Viability Measurement: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the medium.

    • Analysis: Calculate the EC₅₀ value, the concentration at which the compound provides 50% protection against cell death.

G start Synthesis of This compound & Analogues invitro In Vitro Screening (e.g., RIP1 Kinase Assay) start->invitro cell_based Cell-Based Assays (e.g., Necroptosis Protection) invitro->cell_based hit Hit Identification (Potent & Cell-Permeable) cell_based->hit hit->start Inactive lead_opt Lead Optimization (SAR Studies) hit->lead_opt Active lead_opt->invitro invivo In Vivo Models (e.g., Pancreatitis Mouse Model) lead_opt->invivo end Preclinical Candidate invivo->end

Figure 3: General workflow for drug discovery and evaluation.

Conclusion

This compound is a structurally important molecule that serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The demonstrated activity of its derivatives as inhibitors of critical disease-related pathways, such as necroptosis and mTOR signaling, underscores the potential of this scaffold. The data and protocols compiled in this guide offer a foundational resource for researchers aiming to explore and exploit the chemical and biological properties of this promising compound in drug discovery and development programs.

References

A Technical Guide to 1-benzyl-1H-pyrazol-3-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its key physicochemical properties. A detailed, generalized experimental protocol for the synthesis of 1-benzyl-pyrazole derivatives is provided, alongside a discussion of the known biological activities of this class of compounds, with a particular focus on their role as kinase inhibitors. Notably, this guide delves into the impact of closely related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on the mTORC1 signaling pathway and autophagy, presenting relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutics based on the pyrazole scaffold.

Chemical Identification and Properties

This compound is a solid organic compound belonging to the pyrazole family. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of the benzyl group and an amine functionality makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name This compound
Synonyms 1-benzylpyrazol-3-amine; 1-Benzyl-1H-pyrazol-3-ylamine; 1H-Pyrazol-3-amine, 1-(phenylmethyl)-; 1-benzylpyrazole-3-ylamine; 3-amino-1-benzylpyrazole; 1-benzyl-3-amino-pyrazole; 1-benzyl-1H-pyrazole-3-ylamine[1]
CAS Number 21377-09-3[1][2]
Molecular Formula C₁₀H₁₁N₃[1][2]
Molecular Weight 173.21 g/mol [1][2]

Table 2: Physicochemical Properties

PropertyValue
Appearance Solid[1]
SMILES NC1=NN(CC2=CC=CC=C2)C=C1[1]
InChI 1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)[1]
InChI Key VSUXHXCLAWFAJR-UHFFFAOYSA-N[1]

Synthesis of 1-Benzyl-Pyrazole Derivatives: A General Protocol

The synthesis of 1-benzyl-pyrazole derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with benzylhydrazine. The following is a generalized experimental protocol based on procedures for similar pyrazole derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-3-substituted-1H-pyrazole

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the desired β-dicarbonyl compound (1.0 equivalent) and a suitable solvent, such as ethanol or methanol.

  • Addition of Benzylhydrazine: Add benzylhydrazine or its hydrochloride salt (1.0-1.2 equivalents) to the solution. If the hydrochloride salt is used, a base such as sodium hydroxide or triethylamine (1.2-1.5 equivalents) should be added to neutralize the acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 1-benzyl-pyrazole derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Therapeutic Potential

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant area of research has focused on their role as kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. Derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of several kinases, including Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death. For instance, a potent derivative, 4b, demonstrated a Kd value of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cell-based necroptosis inhibition assay[3].

Modulation of the mTORC1 Signaling Pathway and Autophagy

Recent studies have highlighted the potential of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, compounds structurally related to this compound, as modulators of the mTORC1 signaling pathway and autophagy. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.

A study investigating a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed their potent antiproliferative activity in pancreatic cancer cells. Two selected compounds from this series demonstrated submicromolar EC₅₀ values and were found to reduce mTORC1 activity while increasing basal autophagy. Furthermore, these compounds were observed to disrupt the autophagic flux under starvation and refeeding conditions.

Table 3: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives in MIA PaCa-2 Cells

CompoundREC₅₀ (μM)
1 H10
11 2-Me2.5
22 4-CF₃0.81
23 2-Me, 4-CF₃0.62

Data extracted from a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.

Visualizing the mTORC1 Signaling Pathway

The following diagram illustrates a simplified representation of the mTORC1 signaling pathway, which is a key target of pyrazole derivatives in cancer research.

mTORC1_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Pyrazole_Derivative N-(1-benzyl-pyrazol-4-yl)benzamides (e.g., Compounds 22, 23) Pyrazole_Derivative->mTORC1 Inhibition

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of N-benzyl-pyrazole derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. Their versatile synthesis and demonstrated biological activities, particularly as kinase inhibitors and modulators of key cellular pathways like mTORC1 signaling, underscore their therapeutic potential. This technical guide provides a foundational understanding of this important chemical entity, offering valuable insights for researchers dedicated to advancing novel therapeutic strategies. Further exploration into the structure-activity relationships and mechanisms of action of 1-benzyl-pyrazole derivatives is warranted to fully elucidate their clinical utility.

References

Solubility Profile of 1-benzyl-1H-pyrazol-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility profile based on the general properties of pyrazole derivatives and aromatic amines. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility in various organic solvents. A plausible synthetic route for the compound is also described. This guide is intended to serve as a valuable resource for researchers engaged in the development and formulation of pyrazole-based compounds.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds. The presence of the benzyl group and the amino group influences the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. Understanding the solubility of this compound in different organic solvents is essential for its synthesis, purification, and formulation into therapeutic agents.

Expected Solubility Profile

While specific quantitative data for this compound is not extensively reported, a qualitative solubility profile can be inferred from the general behavior of pyrazoles and aromatic amines. Pyrazoles are generally more soluble in organic solvents such as ethanol, methanol, and acetone compared to water. The presence of the benzyl group, a non-polar moiety, is expected to enhance its solubility in less polar organic solvents. Conversely, the amino group can participate in hydrogen bonding, potentially increasing its solubility in protic solvents.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale
MethanolPolar ProticHighThe amino group can form hydrogen bonds with methanol.
EthanolPolar ProticHighSimilar to methanol, hydrogen bonding is possible.
AcetonePolar AproticModerate to HighGood general solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong solubilizing power for a wide range of compounds.
DichloromethaneNon-polarModerateThe benzyl group contributes to solubility in non-polar solvents.
TolueneNon-polarModerateThe aromatic nature of both solute and solvent should favor dissolution.
HexaneNon-polarLowThe overall polarity of the molecule may limit solubility in highly non-polar solvents.
WaterPolar ProticLowThe non-polar benzyl group is expected to significantly limit aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

Figure 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature (24-48 hours) prep3->equil1 Start Equilibration sample1 Collect supernatant equil1->sample1 End Equilibration sample2 Filter sample1->sample2 sample3 Dilute sample2->sample3 sample4 HPLC Analysis sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility calc1->calc2

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Synthesis of this compound

A plausible and common method for the synthesis of 1-substituted-3-aminopyrazoles involves the cyclization of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme:

The synthesis of this compound can be achieved by the reaction of benzylhydrazine with 3-oxopropanenitrile (cyanoacetaldehyde).

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine in a suitable solvent such as ethanol.

    • To this solution, add an equimolar amount of 3-oxopropanenitrile.

  • Reaction Conditions:

    • The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the cyclization to completion.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Figure 2: Synthetic Pathway for this compound

G reactant1 Benzylhydrazine intermediate Hydrazone Intermediate (in situ) reactant1->intermediate reactant2 3-Oxopropanenitrile reactant2->intermediate product This compound intermediate->product Cyclization

Caption: A simplified diagram showing the key reactants and the cyclization step in the synthesis of this compound.

Biological Context: Potential as a Kinase Inhibitor

Derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of various kinases. For instance, certain 1-benzyl-1H-pyrazole derivatives have been shown to be potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death.

Signaling Pathway Context:

In the context of tumor necrosis factor (TNF)-induced cell death, RIP1 kinase plays a crucial role. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed. In the absence of caspase-8 activity, RIP1 and RIP3 kinases can become activated, leading to the phosphorylation of MLKL (mixed lineage kinase domain-like pseudokinase) and subsequent execution of necroptosis. Inhibitors of RIP1 kinase can block this pathway, which has therapeutic potential in diseases where necroptosis is implicated, such as certain inflammatory conditions and neurodegenerative diseases.

Figure 3: Simplified Signaling Pathway of RIP1 Kinase-Mediated Necroptosis

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI RIP1 RIP1 Kinase ComplexI->RIP1 Activation RIP3 RIP3 Kinase RIP1->RIP3 Activation MLKL MLKL RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution Inhibitor 1-benzyl-1H-pyrazole derivative Inhibitor->RIP1 Inhibition

Caption: A diagram illustrating the role of RIP1 kinase in the necroptosis signaling pathway and the potential point of intervention for 1-benzyl-1H-pyrazole derivatives.

Conclusion

This technical guide has provided a detailed overview of the expected solubility, a standardized protocol for solubility determination, a plausible synthetic route, and a potential biological context for this compound. While specific quantitative solubility data remains a gap in the literature, the information presented herein serves as a foundational resource for researchers working with this compound. The provided experimental protocols offer a clear path for generating the necessary empirical data to support further drug development efforts. The exploration of its potential as a kinase inhibitor highlights the importance of this chemical scaffold in medicinal chemistry.

An In-depth Technical Guide on the Thermal Stability of 1-benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole core, a functionality of significant interest in medicinal chemistry and materials science. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application in various thermally-driven processes. This technical guide provides a comprehensive overview of the thermal properties of this compound. Due to the absence of specific experimental thermal analysis data in publicly available literature, this guide presents illustrative data based on the known behavior of structurally related aromatic and heterocyclic amines. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular FormulaC₁₀H₁₁N₃-
Molecular Weight173.21 g/mol -
AppearanceSolid (form may vary)
Melting Point (°C)Data not availableSpecific experimental data is not readily available in the literature.
Boiling Point (°C)Data not availableLikely to decompose before boiling under atmospheric pressure.
SolubilityData not availableExpected to be soluble in organic solvents like ethanol, methanol, and DMSO.

Illustrative Thermal Stability Data

While specific experimental data for this compound is not available, Table 2 provides an illustrative summary of expected thermal stability parameters based on the analysis of similar aromatic amines and pyrazole derivatives. These values should be considered as estimates and must be confirmed through experimental analysis as described in Section 4.

Table 2: Illustrative Thermal Decomposition Data for this compound

ParameterIllustrative ValueMethod of Analysis
Onset of Decomposition (Tonset)~ 200 - 220 °CThermogravimetric Analysis (TGA)
Temperature of Maximum Decomposition Rate (Tmax)~ 230 - 250 °CDerivative Thermogravimetry (DTG)
Final Decomposition Temperature (Tfinal)~ 350 - 400 °CThermogravimetric Analysis (TGA)
Residue at 600 °C< 10%Thermogravimetric Analysis (TGA)
Melting Point (Tm)Not determinedDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHf)Not determinedDifferential Scanning Calorimetry (DSC)

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a complex process involving the cleavage of its substituent groups and the eventual breakdown of the pyrazole ring. A plausible decomposition pathway is initiated by the homolytic cleavage of the benzylic C-N bond, which is generally the weakest bond in the molecule. This would be followed by further fragmentation of the resulting radicals.

This compound This compound Benzyl_Radical Benzyl Radical This compound->Benzyl_Radical Initial C-N Cleavage (Heat) 3-amino-1H-pyrazolyl_Radical 3-amino-1H-pyrazolyl Radical This compound->3-amino-1H-pyrazolyl_Radical Further_Fragmentation_1 Further Fragmentation (e.g., Toluene, Benzene) Benzyl_Radical->Further_Fragmentation_1 Further_Fragmentation_2 Ring Opening and Fragmentation (e.g., HCN, NH₃, N₂) 3-amino-1H-pyrazolyl_Radical->Further_Fragmentation_2

Plausible thermal decomposition pathway for this compound.

Experimental Protocols

To obtain accurate and reliable thermal stability data for this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the amount of volatile and non-volatile components.

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis Sample Weigh 5-10 mg of This compound Crucible Place in an inert crucible (e.g., alumina, platinum) Sample->Crucible TGA_Instrument Place crucible in TGA instrument Purge Purge with inert gas (N₂) at 20-50 mL/min TGA_Instrument->Purge Equilibrate Equilibrate at 30 °C Heating Heat from 30 °C to 600 °C at 10 °C/min Equilibrate->Heating TGA_Curve Plot Weight % vs. Temperature DTG_Curve Calculate Derivative (DTG Curve) TGA_Curve->DTG_Curve Determine_Tonset Determine T_onset and T_max DTG_Curve->Determine_Tonset cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis Sample Weigh 2-5 mg of This compound Pan Place in a hermetically sealed aluminum pan Sample->Pan DSC_Instrument Place sample and reference pans in DSC cell Purge Purge with inert gas (N₂) at 20-50 mL/min DSC_Instrument->Purge Equilibrate Equilibrate at 25 °C Heating Heat from 25 °C to above decomposition temperature at 10 °C/min Equilibrate->Heating DSC_Thermogram Plot Heat Flow vs. Temperature Determine_Tm Determine Melting Point (T_m) (peak of endotherm) DSC_Thermogram->Determine_Tm Calculate_Hf Calculate Enthalpy of Fusion (ΔH_f) (area under the peak) Determine_Tm->Calculate_Hf

An In-depth Technical Guide on the Spectroscopic Data of 1-benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-benzyl-1H-pyrazol-3-amine (CAS Number: 21377-09-3). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. The data is compiled based on the analysis of closely related structures and established principles of spectroscopic interpretation.

Molecular Structure and Properties
  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol

  • Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The expected chemical shifts are presented in the tables below.

¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the benzyl group protons, the pyrazole ring protons, and the amine protons.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (pyrazole)~5.6Doublet1H
H-5 (pyrazole)~7.3Doublet1H
Benzyl CH₂~5.2Singlet2H
Phenyl H (ortho)~7.2-7.3Multiplet2H
Phenyl H (meta, para)~7.3-7.4Multiplet3H
NH₂~4.0-5.0Broad Singlet2H
¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Assignment Expected Chemical Shift (δ, ppm)
C-3 (pyrazole)~155
C-4 (pyrazole)~95
C-5 (pyrazole)~130
Benzyl CH₂~55
Phenyl C (ipso)~137
Phenyl C (ortho, meta, para)~127-129

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. As a primary amine, two N-H stretching bands are anticipated.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
N-H Bend (scissoring)1650 - 1580Medium-Strong
C=C Stretch (aromatic)1600 - 1450Medium
C-N Stretch1335 - 1250Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak and characteristic fragment ions. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

m/z Assignment Notes
173[M]⁺Molecular Ion
91[C₇H₇]⁺Tropylium ion (from cleavage of the benzyl C-N bond)
82[C₄H₄N₃]⁺Pyrazole amine fragment

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more (due to lower natural abundance)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry
  • Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • EI Conditions:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

  • ESI Conditions:

    • Solvent: Acetonitrile/water with 0.1% formic acid

    • Capillary voltage: 3-4 kV

Synthesis and Characterization Workflow

A plausible synthetic route to this compound involves the cyclization of a suitable precursor. The general workflow for its synthesis and subsequent spectroscopic characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents Benzylhydrazine + 3-ethoxyacrylonitrile reaction Cyclization Reaction (e.g., in Ethanol, Reflux) reagents->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for this compound.

References

potential biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] The unique structural features of the pyrazole ring allow for diverse functionalization, leading to a wide array of derivatives with significant pharmacological activities.[1][3] These derivatives have been extensively explored for drug discovery and development, yielding compounds with applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents.[4][5][6][7][8] This guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical pathways and workflows.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[4][9] Many derivatives exhibit high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4] Beyond COX inhibition, other mechanisms include the modulation of cytokines (e.g., TNF-α, IL-6), suppression of the NF-κB signaling pathway, and inhibition of lipoxygenase (LOX).[4]

Quantitative Data: Anti-inflammatory and COX Inhibitory Activity
Compound ClassTargetIC50 / ED50Selectivity Index (COX-1/COX-2)Reference CompoundCitation
3-(Trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM225-[4]
3,5-DiarylpyrazoleCOX-20.01 µM--[4]
Pyrazole-Thiazole HybridCOX-2 / 5-LOX0.03 µM / 0.12 µM--[4]
1,3,4-Trisubstituted Pyrazole (Comp. 2a)COX-219.87 nM-Celecoxib[10]
1,3,4-Trisubstituted Pyrazole (Comp. 3b)COX-239.43 nM22.21Celecoxib[10]
1,3,4-Trisubstituted Pyrazole (Comp. 5b)COX-238.73 nM17.47Celecoxib[10]
Substituted Pyrazole (Comp. 127)In vivoED50 = 65.6 µmol/kg-Celecoxib (ED50=78.8 µmol/kg)[11]
Pyrazole-Chalcone DerivativeCOX-20.73 µM--[12]
Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the mechanism by which pyrazole derivatives inhibit the inflammatory cascade. By selectively binding to the COX-2 enzyme, they block the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation promotes Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 inhibits

Mechanism of COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay evaluates the acute anti-inflammatory activity of a compound.[13]

  • Animal Preparation: Wistar albino rats or mice are fasted overnight with free access to water.

  • Compound Administration: The test pyrazole derivative is administered orally or intraperitoneally at a predetermined dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Celecoxib.[11]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution (a phlogistic agent) is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity through diverse mechanisms, making them a focus of oncological research.[5][14] These compounds have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, CDK2, and PI3K.[5] Other mechanisms include the induction of apoptosis, disruption of microtubule function, and inhibition of topoisomerase.[2][11] The structural versatility of the pyrazole scaffold allows for the design of targeted agents with enhanced efficacy and selectivity against various human cancer cell lines.[5]

Quantitative Data: In Vitro Anticancer Activity
Compound ClassTarget / Cell LineIC50Reference CompoundCitation
Indole-Pyrazole Hybrid (Comp. 33)CDK20.074 µMDoxorubicin[5]
Indole-Pyrazole Hybrid (Comp. 34)CDK20.095 µMDoxorubicin[5]
Pyrazole Carbaldehyde Derivative (Comp. 43)PI3 Kinase / MCF-70.25 µMDoxorubicin (0.95 µM)[5]
Pyrazolone-Pyrazole Derivative (Comp. 27)VEGFR-2828.23 nMTamoxifen[5]
Pyrazolone-Pyrazole Derivative (Comp. 27)MCF-716.50 µMTamoxifen (23.31 µM)[5]
Pyrazole-isoxazole HybridHT-1080>100 µM-[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyrazole derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity

The pyrazole nucleus is a constituent of several compounds with significant antibacterial and antifungal properties.[6][16] These derivatives act against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[17] The mechanism of action often involves targeting essential bacterial metabolic pathways or enzymes, such as DNA gyrase.[17] The combination of pyrazole with other heterocyclic rings, like thiazole or pyrazoline, can enhance antimicrobial potency.[16][18]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismMIC / MBC (µg/mL)Reference CompoundCitation
Thiazolo-pyrazole Derivative (Comp. 17)MRSA4-[17]
Hydrazide Derivative (Comp. 11)S. aureus / K. planticolaMIC: 1.9 / MBC: 7.8-[17]
Imidazo-pyridine Pyrazole (Comp. 18)Gram-negative strainsMBC: <1Ciprofloxacin[17]
Pyrazole Carbothiohydrazide (Comp. 21a)S. aureus / B. subtilis62.5Chloramphenicol[19]
Pyrazole Carbothiohydrazide (Comp. 21a)A. niger / C. albicans2.9 - 7.8Clotrimazole[19]
Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for the synthesis and evaluation of novel pyrazole derivatives for antimicrobial activity.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Analysis & Optimization S1 Design Pyrazole Derivatives S2 Chemical Synthesis S1->S2 S3 Purification & Structure Elucidation (NMR, MS, IR) S2->S3 T1 Primary Screening (Agar Diffusion Method) S3->T1 T2 Quantitative Assay (Broth Microdilution) T1->T2 T3 Determine MIC & MBC Values T2->T3 A1 Identify 'Hit' Compounds T3->A1 A2 Structure-Activity Relationship (SAR) Study A1->A2 A3 Lead Optimization A2->A3 A3->S1 Redesign

Workflow for antimicrobial screening of pyrazole derivatives.
Experimental Protocol: Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test pyrazole compound is serially diluted in a 96-well microtiter plate containing broth. This creates a range of decreasing concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Other Notable Biological Activities

The therapeutic potential of pyrazole derivatives extends beyond the activities detailed above.

  • Antiviral Activity: Pyrazole-based compounds have shown efficacy against a range of viruses, including Newcastle disease virus (NDV), coronaviruses (SARS-CoV-2, MERS-CoV), and influenza virus.[7][20][21] Their mechanisms can involve inhibiting viral replication or interfering with key viral proteins.[20]

  • Antidepressant Activity: Certain pyrazoline derivatives, which are dihydro pyrazoles, act as inhibitors of the monoamine oxidase (MAO) enzymes, particularly MAO-A.[22][23] Inhibition of MAO-A increases the levels of neurotransmitters like serotonin and norepinephrine in the brain, which is a key strategy for treating depression.[22]

Experimental Protocol: Forced Swim Test (Antidepressant Screening)

This is a common behavioral test used to screen for antidepressant activity in rodents.[23]

  • Animal and Compound Administration: Mice are administered the test pyrazoline derivative (e.g., 100 mg/kg, p.o.), a standard antidepressant (e.g., Imipramine), or a vehicle control one hour before the test.[23][24]

  • Test Procedure: Each mouse is individually placed into a transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (18 cm deep) for 6 minutes.

  • Observation: The animal will initially struggle but will eventually adopt an immobile posture. The total duration of immobility is recorded during the last 4 minutes of the test.

  • Data Analysis: A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle control group indicates potential antidepressant-like activity.

Conclusion

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with an impressive breadth of biological activities. From potent anti-inflammatory and anticancer agents to promising antimicrobial and neuroactive compounds, pyrazoles continue to be a fertile ground for the discovery of novel therapeutics. The ongoing exploration of structure-activity relationships and novel synthetic strategies promises to further unlock the potential of this versatile heterocyclic system in addressing a wide range of human diseases.[1][25]

References

1-Benzyl-1H-pyrazol-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Among the vast array of pyrazole-based scaffolds, 1-benzyl-1H-pyrazol-3-amine stands out as a particularly valuable and versatile building block. Its structure, featuring a reactive primary amine at the 3-position and a benzyl group at the 1-position, provides an excellent platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, tabulated biological data, and workflow diagrams to empower researchers in their drug discovery endeavors.

Physicochemical Properties

The fundamental properties of the this compound core are essential for its application in synthesis.

PropertyValueReference
CAS Number 21377-09-3[5][6]
Molecular Formula C₁₀H₁₁N₃[5][6]
Molecular Weight 173.21 g/mol [5][6]
Appearance Solid[6]

Synthesis of the Core Scaffold: this compound

The most common and efficient method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative. For this compound, this involves the reaction of benzylhydrazine with 3-oxopropanenitrile (cyanoacetaldehyde).

General Synthesis Pathway

The synthesis proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

synthesis_of_1_benzyl_1H_pyrazol_3_amine reagent1 Benzylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 3-Oxopropanenitrile (Cyanoacetaldehyde) reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from general pyrazole synthesis methodologies.[7][8]

Materials:

  • Benzylhydrazine dihydrochloride

  • 3-Oxopropanenitrile (or its stable equivalent)

  • Sodium acetate

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Benzylhydrazine Free Base: In a round-bottom flask, dissolve benzylhydrazine dihydrochloride (1.25 equivalents) in water.[9] Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzylhydrazine as an oil. Use immediately in the next step.

  • Condensation and Cyclization: In a separate round-bottom flask, dissolve 3-oxopropanenitrile (1.0 equivalent) in ethanol.[10] To this solution, add the freshly prepared benzylhydrazine (1.25 equivalents) dropwise at room temperature.[9]

  • Reaction: Add a catalytic amount of glacial acetic acid (3 drops) to the mixture.[7] Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: To the residue, add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Derivatization

The this compound scaffold offers multiple points for chemical modification, primarily at the exocyclic amine group. This allows for the straightforward synthesis of diverse libraries of compounds.

derivatization_reactions cluster_reactions Derivatization Reactions start This compound acyl Acylation (R-COCl, Base) start->acyl sulf Sulfonylation (R-SO2Cl, Base) start->sulf reductive Reductive Amination (Aldehyde/Ketone, NaBH4) start->reductive amide Amide Derivatives acyl->amide sulfonamide Sulfonamide Derivatives sulf->sulfonamide sec_amine Secondary Amine Derivatives reductive->sec_amine

Caption: Key derivatization reactions of this compound.

Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The benzyl group often serves to occupy hydrophobic pockets in enzyme active sites, while modifications at the 3-amino position allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

RIPK1 Kinase Inhibitors for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[2][4] Several 1-benzyl-1H-pyrazole derivatives have been identified as potent RIPK1 inhibitors.[2]

Biological Activity of RIPK1 Inhibitors

Compound IDRIPK1 Kd (μM)Cell Necroptosis EC₅₀ (μM)Reference
1a (Lead)--[2]
4b 0.0780.160[2]

Compound 4b, a derivative of 1-benzyl-1H-pyrazole, demonstrated significant potency and protective effects in a mouse model of pancreatitis.[2]

ripk1_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 ripk1 RIPK1 tnfr1->ripk1 activates ripk3 RIPK3 ripk1->ripk3 phosphorylates mlkl MLKL ripk3->mlkl phosphorylates necroptosis Necroptosis (Inflammation) mlkl->necroptosis inhibitor 1-Benzyl-1H-pyrazole Derivative (e.g., 4b) inhibitor->ripk1 inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Antimicrobial Agents

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][11] Benzamide derivatives of a related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have shown promising activity against a range of bacterial and fungal strains.[3]

Antimicrobial Activity of Pyrazol-5-amine Benzamides

Compound IDOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
9d S. aureus20125[3]
9g S. aureus22125[3]
9h S. aureus21125[3]
9d A. flavus21125[3]
9g A. flavus23125[3]
9h A. flavus22125[3]
Streptomycin S. aureus25100[3]
Nystatin A. flavus24100[3]

Compounds 9d, 9g, and 9h, which feature substituted benzamide moieties, displayed potent antimicrobial activities.[3]

Other Therapeutic Applications

The versatility of the this compound scaffold extends to other important therapeutic targets:

  • JNK3 Inhibitors: For the potential treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[12]

  • PCTAIRE Kinase Inhibitors: Targeting a less-studied family of kinases associated with various cancers.[13]

  • Anticancer Agents: Derivatives have shown inhibitory activity against various cancer cell lines.[14]

Drug Discovery Workflow

The utilization of this compound as a building block follows a standard drug discovery workflow, from initial synthesis to lead optimization and preclinical evaluation.

drug_discovery_workflow start Synthesis of This compound Core derivatization Library Synthesis (Amides, Sulfonamides, etc.) start->derivatization screening High-Throughput Screening (HTS) derivatization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Hits sar->derivatization Iterative Synthesis lead_opt Lead Optimization (ADME/Tox, Potency) sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: General drug discovery workflow using the pyrazole scaffold.

Detailed Experimental Protocol: Synthesis of a Benzamide Derivative

This protocol describes the synthesis of a benzamide derivative from this compound, a common step in creating compound libraries for screening.

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Acylation: Add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired N-(1-benzyl-1H-pyrazol-3-yl)benzamide derivative.[3]

Conclusion

This compound is a high-value heterocyclic building block with proven utility in the discovery of novel therapeutic agents. Its straightforward synthesis and the reactivity of its primary amine group allow for the facile creation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors and antimicrobial agents underscores its importance for researchers, scientists, and drug development professionals. The protocols and data presented in this guide serve as a foundational resource for leveraging this powerful scaffold in the ongoing quest for new and effective medicines.

References

The Rise of Pyrazolamines: A Technical Guide to Their Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazolamines, a class of nitrogen-containing heterocyclic compounds, have emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Their structural resemblance to endogenous purines allows them to effectively interact with key biological targets, most notably protein kinases, leading to the disruption of aberrant signaling pathways that drive tumorigenesis. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyrazolamines, with a particular focus on the prominent pyrazolo[3,4-d]pyrimidine scaffold. It details their synthesis, mechanism of action, and the evolution of their therapeutic applications, offering valuable insights for researchers and professionals in the field of drug discovery and development.

A Historical Perspective: From Serendipity to Rational Design

The journey of substituted pyrazolamines from laboratory curiosities to life-saving therapeutics is a testament to the evolution of drug discovery. While the pyrazole ring itself was first described in the 19th century, the therapeutic potential of its fused derivatives, particularly pyrazolopyrimidines, gained significant traction in the mid-20th century. Early investigations were often serendipitous, with researchers exploring the biological activities of various heterocyclic compounds.

A pivotal moment in the history of pyrazolopyrimidines was the discovery of their ability to inhibit protein kinases. The pyrazolo[3,4-d]pyrimidine core, being an isostere of the adenine ring of ATP, was identified as a privileged scaffold capable of competing with ATP for the binding site of kinases.[1][2] This led to the rational design and synthesis of a multitude of derivatives with enhanced potency and selectivity. The development of first-generation cyclin-dependent kinase (CDK) inhibitors like roscovitine and flavopiridol, although not pyrazolopyrimidines themselves, paved the way for more selective second-generation inhibitors, some of which incorporated this key scaffold.[1]

A significant milestone was the approval of Ibrutinib (Imbruvica®), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), for the treatment of various B-cell malignancies. Ibrutinib features a pyrazolo[3,4-d]pyrimidine core and its success has spurred further research into this class of compounds for a wide range of oncological and immunological disorders. The timeline below highlights some of the key developments in the discovery and evolution of substituted pyrazolamines.

Timeline of Key Discoveries:

  • 19th Century: Initial synthesis and characterization of the pyrazole ring.

  • Mid-20th Century: Exploration of the biological activities of various pyrazolopyrimidine derivatives.

  • Late 20th Century: Discovery of the kinase inhibitory activity of the pyrazolo[3,4-d]pyrimidine scaffold, recognizing its structural similarity to adenine.[1][2]

  • Early 2000s: Rational design and synthesis of a wide array of substituted pyrazolopyrimidines as potent and selective kinase inhibitors.

  • 2013: FDA approval of Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, marking a significant therapeutic breakthrough.

  • Present: Ongoing research and clinical trials exploring the efficacy of substituted pyrazolamines against a broad spectrum of cancers and other diseases, with a focus on overcoming drug resistance and improving therapeutic outcomes.[3]

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: A Methodological Overview

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule. A common and effective approach involves the initial construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.

General Synthetic Protocol for 4-Substituted Pyrazolo[3,4-d]pyrimidines

A widely employed synthetic route to access 4-substituted pyrazolo[3,4-d]pyrimidines, which are key intermediates for many kinase inhibitors, is outlined below.[4]

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reagents and Conditions: Phenylhydrazine and ethoxymethylenemalononitrile are reacted in ethanol at 80°C for 4 hours.

  • Description: This step involves a condensation reaction to form the core pyrazole ring with an amino group at the 5-position and a nitrile group at the 4-position.

Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Reagents and Conditions: The product from Step 1 is heated in formamide at 190°C for 8 hours.

  • Description: The pyrimidine ring is formed through cyclization of the aminopyrazole with formamide.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reagents and Conditions: The pyrazolopyrimidinone from Step 2 is treated with phosphorus oxychloride (POCl₃) at 106°C for 6 hours.

  • Description: The hydroxyl group at the 4-position is replaced with a chlorine atom, creating a versatile intermediate for further substitution.

Step 4: Synthesis of 4-Amino-substituted Pyrazolo[3,4-d]pyrimidines

  • Reagents and Conditions: The 4-chloro derivative from Step 3 is reacted with a desired amine in a suitable solvent, often with heating.

  • Description: The chlorine atom is displaced by an amine via nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents at the 4-position, which is crucial for modulating the biological activity and selectivity of the final compound.

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism of action for the majority of therapeutically relevant substituted pyrazolamines is the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth. By blocking the activity of specific kinases, pyrazolamine-based inhibitors can effectively halt these oncogenic signals.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is frequently hyperactivated in cancer. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms.[1] By blocking PI3K, these inhibitors prevent the phosphorylation of Akt, a key downstream effector, thereby promoting apoptosis and inhibiting cell growth.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolopyrimidine->PI3K Inhibition MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras Activation Raf Raf (BRAF) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Pyrazolopyrimidine_EGFR Pyrazolopyrimidine Inhibitor (EGFR) Pyrazolopyrimidine_EGFR->EGFR Inhibition Pyrazolopyrimidine_BRAF Pyrazolopyrimidine Inhibitor (BRAF) Pyrazolopyrimidine_BRAF->Raf Inhibition CDK_Signaling_Pathway CDK Signaling and Cell Cycle Control cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Release CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation Pyrazolopyrimidine_CDK2 Pyrazolo[3,4-d]pyrimidine Inhibitor (CDK2) Pyrazolopyrimidine_CDK2->CyclinE_CDK2 Inhibition Drug_Discovery_Workflow Drug Discovery Workflow for Pyrazolamine-Based Kinase Inhibitors Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Launch Clinical_Trials->Approval

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-benzyl-1H-pyrazol-3-amine from Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the regioselective cyclocondensation reaction of benzylhydrazine with 2-chloroacrylonitrile. This method is advantageous due to its directness and the commercial availability of the starting materials. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The aminopyrazole scaffold, in particular, is a key component in a variety of clinically used drugs. The targeted compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The presented protocol describes a reliable method to obtain this compound, focusing on the reaction between benzylhydrazine and an activated α,β-unsaturated nitrile. The use of 2-chloroacrylonitrile as the three-carbon synthon favors the formation of the desired 3-amino regioisomer.[1]

Synthesis Pathway

The synthesis of this compound is achieved through a cyclocondensation reaction. The proposed mechanism involves an initial Michael addition of benzylhydrazine to 2-chloroacrylonitrile, followed by an intramolecular cyclization with the elimination of hydrogen chloride to yield the stable aromatic pyrazole ring.

G benzylhydrazine Benzylhydrazine product This compound benzylhydrazine->product + chloroacrylonitrile 2-Chloroacrylonitrile chloroacrylonitrile->product conditions Base (e.g., K2CO3) Solvent (e.g., Water or Ethanol) Heat

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-aminopyrazoles.[2]

Materials:

  • Benzylhydrazine

  • 2-Chloroacrylonitrile

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium carbonate (1.2 equivalents) in deionized water.

  • Addition of Benzylhydrazine: To the aqueous solution of potassium carbonate, add benzylhydrazine (1.0 equivalent).

  • Addition of 2-Chloroacrylonitrile: Cool the mixture in an ice bath. Slowly add 2-chloroacrylonitrile (1.0 equivalent) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain it at this temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

ParameterValue
Reactants
Benzylhydrazine1.0 eq
2-Chloroacrylonitrile1.0 eq
Potassium Carbonate1.2 eq
Reaction Conditions
SolventWater
Temperature50-60 °C
Reaction Time3-4 hours
Product Information
Product NameThis compound
CAS Number21377-09-3
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
Physical StateSolid
Expected YieldModerate to high (based on analogous reactions)

Experimental Workflow

G start Start setup Reaction Setup: Dissolve K2CO3 in water start->setup add_bznhnh2 Add Benzylhydrazine setup->add_bznhnh2 add_clcn Add 2-Chloroacrylonitrile (dropwise, <10 °C) add_bznhnh2->add_clcn react Heat Reaction (50-60 °C, 3-4h) add_clcn->react workup Aqueous Work-up: Extract with Ethyl Acetate react->workup wash Wash with Brine workup->wash dry Dry Organic Layer (MgSO4 or Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Benzylhydrazine is a corrosive and toxic substance. Handle with care.

  • 2-Chloroacrylonitrile is toxic and flammable. Avoid inhalation and contact with skin.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry: To determine the molecular weight.

  • IR Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the solid product.

This detailed protocol and the accompanying information are intended to facilitate the synthesis of this compound for research and development purposes. The provided diagrams and tables offer a clear and concise overview of the process, ensuring that researchers can replicate this synthesis with confidence.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. Specifically, 1-benzyl-1H-pyrazol-3-amine is a versatile building block for creating potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this precursor, with a particular focus on inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinases are a major class of therapeutic targets. The 3-aminopyrazole moiety is a common pharmacophore in kinase inhibitors, acting as a hinge-binder that mimics the adenine portion of ATP. The N1-benzyl group can be strategically utilized to occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity. Derivatives of this compound have shown significant inhibitory activity against various kinases, including RIPK1, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[1][2][3][4]

Key Applications

  • Scaffold for Kinase Inhibitor Libraries: this compound serves as a foundational scaffold for the combinatorial synthesis of kinase inhibitor libraries. The 3-amino group provides a reactive handle for coupling with various heterocyclic systems (e.g., pyrimidines, pyridines), while the benzyl group can be modified to explore structure-activity relationships (SAR).

  • Development of RIPK1 Inhibitors: RIPK1 is a crucial kinase in the necroptosis pathway, a form of programmed cell death implicated in inflammatory diseases.[1][3] Several potent RIPK1 inhibitors are based on the 1-benzyl-1H-pyrazole scaffold.[1]

  • Probing Kinase Selectivity: By systematically modifying the pyrazole core and its substituents, researchers can develop tool compounds to probe the selectivity profiles of different kinase families.

Quantitative Data Summary

The following table summarizes the biological activity of various kinase inhibitors derived from pyrazole scaffolds, including those structurally related to this compound. This data highlights the potential for generating highly potent inhibitors from this chemical class.

Compound/DerivativeTarget Kinase(s)Activity TypeValue (nM)Cell Line / Assay ConditionReference(s)
Compound 4b (1-benzyl-1H-pyrazole derivative) RIPK1Kd78In vitro kinase assay[1]
Compound 4b (1-benzyl-1H-pyrazole derivative) NecroptosisEC50160Cell necroptosis inhibitory assay[1]
Compound 44 (1H-pyrazol-3-amine derivative) RIPK1IC50Low NanomolarIn vitro kinase assay[3]
Compound 10e (pyrazole-imidazole derivative) JAK2IC50166Kinase assay[4]
Compound 10e (pyrazole-imidazole derivative) JAK3IC5057Kinase assay[4]
Compound 10e (pyrazole-imidazole derivative) Aurora AIC50939Kinase assay[4]
Compound 10e (pyrazole-imidazole derivative) Aurora BIC50583Kinase assay[4]
Compound 43d (N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative) CDK16EC5033Cellular potency assay[2]
Pyrazolo[3,4-g]isoquinoline (Nitro analog 1b) HaspinIC5057Kinase assay[5]
Pyrazolo[3,4-g]isoquinoline (Nitro analog 1c) HaspinIC5066Kinase assay[5]

Visualizations

General Synthetic Workflow

The primary synthetic route for elaborating this compound involves its coupling with a suitable heterocyclic partner, typically a halogenated pyrimidine or pyridine, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Optional Second Diversification cluster_4 Final Product A This compound C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Halogenated Heterocycle (e.g., 2,4-dichloropyrimidine) B->C D N-(1-benzyl-1H-pyrazol-3-yl)-heterocycle C->D E Second Coupling Reaction (e.g., Suzuki or Sonogashira) D->E G Final Kinase Inhibitor E->G F Building Block (e.g., Boronic Acid) F->E G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) Promotes Survival (NF-κB) TNFR1->ComplexI recruits ComplexIIa Complex IIa (TRADD, FADD, Casp8, RIPK1) Leads to Apoptosis ComplexI->ComplexIIa transitions to (Casp8 active) Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Leads to Necroptosis ComplexI->Necrosome transitions to (Casp8 inactive) RIPK1 RIPK1 Necrosome->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL p-MLKL (oligomerization) RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Membrane Pore Formation) MLKL->Necroptosis Inhibitor 1-benzyl-1H-pyrazole Inhibitor Inhibitor->RIPK1 inhibits

References

Application Notes and Protocols for N-alkylation of 1-benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1-benzyl-1H-pyrazol-3-amine, a critical reaction in the synthesis of diverse biologically active molecules. The N-alkylation of pyrazole scaffolds is a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these heterocyclic compounds.

The N-alkylation of asymmetrically substituted pyrazoles can present challenges in regioselectivity. In the case of this compound, alkylation can potentially occur at the N2 position of the pyrazole ring or the exocyclic 3-amino group. The protocols outlined below provide methods for performing this transformation, with considerations for controlling the reaction outcome.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented: a classical base-mediated alkylation and an alternative acid-catalyzed approach.

Protocol 1: Base-Mediated N-Alkylation

This is a widely used method for the N-alkylation of pyrazoles, involving the deprotonation of a nitrogen atom by a base, followed by a nucleophilic attack on an alkylating agent.[1] The choice of base and solvent is crucial for the reaction's success and selectivity. Stronger bases like sodium hydride typically favor deprotonation of the pyrazole ring nitrogen, while weaker bases might allow for competitive alkylation on the exocyclic amine.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Alkylating agent (e.g., Alkyl halide such as iodomethane or benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Detailed Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Add an anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product should be purified by silica gel column chromatography to isolate the desired N-alkylated product(s).

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

An alternative method that avoids the use of strong bases involves an acid-catalyzed reaction with trichloroacetimidate electrophiles.[2][3] This method can offer different regioselectivity compared to base-mediated approaches.

Materials:

  • This compound

  • Alkyl trichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate)

  • Brønsted acid catalyst (e.g., Camphorsulfonic acid (CSA))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Detailed Methodology:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the alkyl trichloroacetimidate (1.2 equivalents) in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of a Brønsted acid (e.g., CSA, 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for the N-alkylation of pyrazoles, which can be used as a starting point for the optimization of the N-alkylation of this compound.

Table 1: Reaction Conditions for Base-Mediated N-Alkylation of Pyrazoles

ParameterConditionReference
Substrate Pyrazole[4]
Base (equivalents) NaH (1.2)[4]
Alkylating Agent (equivalents) Alkyl halide (1.1)[4]
Solvent Anhydrous DMF[4]
Temperature (°C) 0 to Room Temperature[4]
Reaction Time (hours) 2 - 16[4]
Yield (%) Varies depending on substrate and alkylating agent

Table 2: Reaction Conditions for Acid-Catalyzed N-Alkylation of Pyrazoles

ParameterConditionReference
Substrate Pyrazole[2][3]
Alkylating Agent (equivalents) Trichloroacetimidate (1.2)[2][3]
Catalyst (equivalents) CSA (0.1)[2][3]
Solvent 1,2-Dichloroethane[2][3]
Temperature Reflux[2][3]
Reaction Time (hours) 4 - 24[2][3]
Yield (%) Moderate to good[2][3]

Visualizations

Diagram 1: General Workflow for Base-Mediated N-Alkylation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound and solvent to flask B 2. Cool to 0°C and add base A->B Inert atmosphere C 3. Add alkylating agent B->C Stir for 30 min D 4. Warm to RT and stir C->D Monitor by TLC E 5. Quench reaction D->E F 6. Extraction E->F G 7. Dry and concentrate F->G H 8. Column chromatography G->H

Caption: Base-Mediated N-Alkylation Workflow

Diagram 2: Potential Regioisomers of N-Alkylation

Regioisomers cluster_products Possible Products Start This compound Product1 N2-alkylated product Start->Product1 Alkylation on pyrazole ring Product2 N3-amino alkylated product Start->Product2 Alkylation on exocyclic amine

Caption: Potential N-Alkylation Regioisomers

References

Application Notes and Protocols: 1-Benzyl-1H-pyrazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-pyrazol-3-amine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyrazole core with a flexible benzyl group and a reactive amino moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The pyrazole nucleus is a well-established privileged structure in drug discovery, present in numerous FDA-approved drugs. The addition of the 1-benzyl group can enhance binding to target proteins through various interactions, while the 3-amino group provides a convenient handle for further chemical modifications and diversification.

These application notes provide a comprehensive overview of the utility of this compound and its derivatives in medicinal chemistry, with a focus on their application as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase and as modulators of autophagy for the potential treatment of inflammatory diseases and cancer.

I. Application as RIP1 Kinase Inhibitors

Background: Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed necrosis involved in the pathophysiology of various inflammatory diseases, including pancreatitis, and neurodegenerative disorders. Inhibition of RIP1 kinase represents a promising therapeutic strategy to mitigate tissue damage in these conditions. Derivatives of 1-benzyl-1H-pyrazole have been identified as potent RIP1 kinase inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of a key 1-benzyl-1H-pyrazole derivative as a RIP1 kinase inhibitor.

Compound IDTargetKd (μM)[1]EC50 (μM)[1]Assay Type
4b RIP1 Kinase0.078-Kinase Binding Assay
4b --0.160Cell Necroptosis Inhibitory Assay[1]

Caption: In vitro activity of a potent 1-benzyl-1H-pyrazole derivative.

Signaling Pathway

RIP1_Pathway TNFR TNFR RIP1 RIP1 Kinase TNFR->RIP1 recruits TNFa TNFα TNFa->TNFR binds RIP3 RIP3 Kinase RIP1->RIP3 phosphorylates MLKL MLKL RIP3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces Inhibitor 1-Benzyl-1H-pyrazole Derivative (e.g., 4b) Inhibitor->RIP1 inhibits

Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of 1-benzyl-1H-pyrazole derivatives on RIP1 kinase.

Experimental Protocols

Protocol 1: RIP1 Kinase Inhibition Assay (Binding Assay)

This protocol is adapted from methodologies used to assess the binding affinity of inhibitors to RIP1 kinase.

Materials:

  • Recombinant human RIP1 kinase

  • Test compounds (derivatives of this compound)

  • Kinase binding buffer (e.g., Kinase Buffer A, SignalChem)

  • Fluorescently labeled kinase tracer

  • 384-well microplates

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase binding buffer.

  • Add the test compounds to the wells.

  • Add the recombinant RIP1 kinase to the wells and incubate for 10 minutes at room temperature.

  • Add the fluorescently labeled kinase tracer to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a suitable microplate reader.

  • Calculate the Kd values by fitting the data to a suitable binding model.

Protocol 2: Cell Necroptosis Inhibitory Assay

This protocol is designed to assess the ability of compounds to inhibit necroptosis in a cellular context.

Materials:

  • HT-29 human colon cancer cells

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • Human TNFα

  • SMAC mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNFα, SMAC mimetic, and z-VAD-fmk to the wells.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well and incubate for 10 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values by plotting the cell viability against the compound concentration.

II. Application as Autophagy Modulators in Cancer

Background: Autophagy is a cellular self-degradation process that can either promote cancer cell survival or cell death depending on the context. Modulation of autophagy is a promising strategy for cancer therapy. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, derived from a 1-benzyl-1H-pyrazole scaffold, have been identified as potent antiproliferative agents that can modulate autophagy in pancreatic cancer cells.[2][3]

Quantitative Data Summary

The following table summarizes the antiproliferative activity of representative N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.

Compound IDCell LineEC50 (μM)[2]Assay Type
1 MIA PaCa-210Antiproliferative Assay
22 MIA PaCa-2< 1Antiproliferative Assay
23 MIA PaCa-2< 1Antiproliferative Assay

Caption: Antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives in a pancreatic cancer cell line.

Experimental Workflow

Autophagy_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Pyrazolamine 1-Benzyl-3,5-dimethyl- 1H-pyrazol-4-amine AmideCoupling Amide Coupling Pyrazolamine->AmideCoupling FinalCompound N-(1-benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)benzamides AmideCoupling->FinalCompound CellCulture Pancreatic Cancer Cell Culture (MIA PaCa-2) FinalCompound->CellCulture Treatment Antiproliferative Antiproliferative Assay (EC50 Determination) CellCulture->Antiproliferative WesternBlot Western Blot for Autophagy Markers (LC3, p62) CellCulture->WesternBlot

Caption: Experimental workflow for the synthesis and evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as autophagy modulators.

Experimental Protocols

Protocol 3: Synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

This is a general protocol for the final amide coupling step. The synthesis of the precursor amine is a multi-step process.[2]

Materials:

  • 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Substituted benzoyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the substituted benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Antiproliferative Assay

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (EC50).

Materials:

  • MIA PaCa-2 pancreatic cancer cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed MIA PaCa-2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add the resazurin-based reagent to each well and incubate for 4-6 hours.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the EC50 values using a suitable software.

Protocol 5: Western Blot for Autophagy Markers

This protocol is used to assess the modulation of autophagy by observing changes in the levels of key autophagy-related proteins, LC3 and p62.

Materials:

  • Treated and untreated MIA PaCa-2 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 can indicate modulation of autophagic flux.

III. Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the N-benzylation of 3-aminopyrazole.

Synthetic Workflow

Synthesis_Workflow Aminopyrazole 3-Aminopyrazole Reaction N-Benzylation Aminopyrazole->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

Protocol 6: Synthesis of this compound

Materials:

  • 3-Aminopyrazole

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 3-aminopyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a diverse range of bioactive molecules. Its application in the development of RIP1 kinase inhibitors and autophagy modulators highlights its potential for addressing unmet medical needs in inflammatory diseases and oncology. The protocols provided herein offer a starting point for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold.

References

Application Notes and Protocols: 1-benzyl-1H-pyrazol-3-amine as a Precursor for Fused Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-benzyl-1H-pyrazol-3-amine as a versatile precursor for the preparation of various fused pyrazole ring systems. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Fused pyrazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine cores, in particular, are found in numerous therapeutic agents. This compound is a key building block for the synthesis of these and other related heterocyclic systems. The benzyl group serves as a protecting group and can influence the solubility and crystalline properties of the intermediates and final products.

Synthesis of Fused Pyrazoles

The exocyclic amino group of this compound is nucleophilic and readily participates in condensation reactions with 1,3-bielectrophilic reagents to form a variety of fused heterocyclic systems. The regioselectivity of these reactions is often controlled by the nature of the electrophile and the reaction conditions.

Pyrazolo[1,5-a]pyrimidines

The reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents is a common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are analogues of purines and have shown a wide range of pharmacological activities.[1]

Experimental Protocol: Synthesis of 1-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine via the condensation of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • To this solution, add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 1-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Dry the final product under vacuum.

Quantitative Data Summary:

Product NameReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
1-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidineThis compound, AcetylacetoneAcetic Acid4-685-95110-112
1-benzyl-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidineThis compound, BenzoylacetoneAcetic Acid6-880-90145-147
Ethyl 1-benzyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylateThis compound, Ethyl acetoacetateEthanol/Piperidine8-1275-8598-100

Reaction Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound conditions Acetic Acid Reflux reactant1->conditions reactant2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reactant2->conditions product 1-benzyl-substituted Pyrazolo[1,5-a]pyrimidine conditions->product Cyclocondensation

Caption: General workflow for the synthesis of 1-benzyl-substituted pyrazolo[1,5-a]pyrimidines.

Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines from 1-substituted-5-aminopyrazoles can be achieved through condensation with various 1,3-dicarbonyl compounds or their equivalents under acidic conditions.[2] These compounds are known to possess a range of biological activities.

Experimental Protocol: Synthesis of 1-benzyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol outlines the synthesis of a 1-benzyl-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • This compound

  • 2,4-Pentanedione (Acetylacetone)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a mixture of this compound (1.0 eq) and 2,4-pentanedione (1.1 eq), add polyphosphoric acid.

  • Heat the reaction mixture at 100-120 °C for 2-3 hours with stirring. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data Summary:

Product NameReagentsCatalyst/SolventReaction Temp (°C)Yield (%)
1-benzyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridineThis compound, AcetylacetonePPA100-12070-80
1-benzyl-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridineThis compound, BenzoylacetonePPA100-12065-75
Ethyl 1-benzyl-6-oxo-4,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylateThis compound, Diethyl malonateDowtherm A25060-70

Signaling Pathway: General Synthesis of Fused Pyrazoles

G cluster_path1 Pyrazolo[1,5-a]pyrimidines cluster_path2 Pyrazolo[3,4-b]pyridines cluster_path3 Other Fused Systems start This compound reagent1 1,3-Dicarbonyl Compound start->reagent1 reagent2 α,β-Unsaturated Ketone start->reagent2 reagent3 Other 1,3-Bielectrophiles start->reagent3 product1 1-benzyl-pyrazolo[1,5-a]pyrimidine reagent1->product1 product2 1-benzyl-pyrazolo[3,4-b]pyridine reagent2->product2 product3 Various Fused Pyrazoles reagent3->product3

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone scaffold in medicinal chemistry.[1][2][3] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4] The pyrazole nucleus is a key component in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its pharmacological significance.[5][6] This document provides detailed experimental protocols for the synthesis of pyrazole derivatives, focusing on common and efficient methodologies suitable for researchers in drug discovery and development.

General Synthetic Strategies

The most prevalent methods for synthesizing the pyrazole ring involve the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic precursor.[5][7] Key strategies include the Knorr pyrazole synthesis, reactions involving α,β-unsaturated carbonyls (chalcones), and modern variations such as microwave-assisted and one-pot multicomponent reactions.[8][9][10]

Visual Workflow for Pyrazole Synthesis

The general experimental workflow for the synthesis and characterization of pyrazole derivatives is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization Precursors Select Precursors (e.g., 1,3-Dicarbonyl, Hydrazine) Solvent Choose Solvent & Catalyst Mixing Mix Reactants Solvent->Mixing Heating Apply Heat (Conventional or Microwave) Mixing->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Quenching Quench Reaction (e.g., Add Ice Water) Monitoring->Quenching Isolation Isolate Crude Product (Filtration) Quenching->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Analysis Structural Analysis (NMR, IR, MS) Purification->Analysis Yield Determine Yield & Purity Analysis->Yield

Caption: General workflow for pyrazole synthesis.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of a pyrazole derivative from a β-ketoester and a hydrazine, a classic method first reported by Ludwig Knorr.[11][12][13]

Materials:

  • Ethyl benzoylacetate (1 equivalent, e.g., 3 mmol, 0.577 g)

  • Hydrazine hydrate (2 equivalents, e.g., 6 mmol, 0.300 g)[11]

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

  • Deionized Water

Procedure:

  • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial equipped with a magnetic stir bar.[12]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11][12]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[11][12]

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring to facilitate precipitation.[12]

  • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.[12]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[11]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis from Chalcone and Hydrazine

This method utilizes an α,β-unsaturated ketone (chalcone) as the 1,3-dielectrophile precursor.[14][15]

Materials:

  • Chalcone derivative (1 equivalent, e.g., 1 mmol)

  • Phenyl hydrazine (1 equivalent, e.g., 1 mmol)

  • Glacial Acetic Acid (as solvent, ~80 mL for a 5g scale reaction)[16]

  • Ethanol (alternative solvent)[14]

Procedure:

  • Dissolve the chalcone derivative (e.g., 5.02 g) and phenyl hydrazine (e.g., 4.32 g) in glacial acetic acid (80 mL) in a round-bottom flask.[16]

  • Heat the reaction mixture under reflux for 6-8 hours.[15]

  • Monitor the reaction progress by TLC using an appropriate eluent system (e.g., ethyl acetate:n-hexane 2:8).[15]

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.[16]

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product thoroughly with cold water to remove any residual acetic acid.[16]

  • Dry the product and recrystallize from ethanol to obtain the purified pyrazole derivative.[16]

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing times from hours to minutes and often improving yields.[6][10][17]

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent, e.g., 1 mmol)

  • Hydrazine derivative (1.1 equivalents, e.g., 1.1 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a 10 mL microwave reaction vial, add the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), ethanol (5 mL), and a catalytic amount of glacial acetic acid.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300-420 W for 1-10 minutes).[6][17] The optimal conditions may vary depending on the substrates.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.[6]

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.[6]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact reaction time and yield. Microwave-assisted synthesis generally offers a substantial improvement over conventional heating.

Product TypeMethodTemperature (°C)TimeYield (%)Reference(s)
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[6]
Phenyl-1H-pyrazoles Conventional Heating752 hours73-90[6]
1-Aroyl-3,5-dimethyl-1H-pyrazoles Microwave-AssistedN/A (270 W)3-5 min82-98[10]
Pyrano[2,3-c]pyrazoles Microwave-Assisted12015 min92-99[10]
Substituted N-phenyl pyrazoles Ionic Liquid (RT)Room Temp20 min62-93[18]

Reaction Mechanism and Biological Pathway

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration sequence.[8][11][13]

G Knorr Pyrazole Synthesis Mechanism Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + H₂N-NHR' Hydrazine Hydrazine Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration (- H₂O) H2O H₂O

Caption: Mechanism of the Knorr pyrazole synthesis.

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Many pyrazole derivatives, such as Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Converts Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2 Inhibits

References

Catalytic Methods for the Synthesis of 1-benzyl-1H-pyrazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-benzyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily approached through a two-step process: the initial formation of the 3-aminopyrazole core via a catalyzed cyclocondensation reaction, followed by a regioselective N-benzylation. This guide offers comprehensive methodologies, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the reaction pathways and workflows to aid in the successful execution of these synthetic strategies.

Introduction

3-Aminopyrazole derivatives are a cornerstone in the development of a wide array of pharmaceutical agents due to their diverse biological activities. The introduction of a benzyl group at the N1 position of the pyrazole ring can significantly influence the pharmacological profile of these molecules. The synthesis of this compound is therefore of considerable interest. The methods outlined herein focus on catalytic approaches to ensure efficiency, selectivity, and scalability.

The primary synthetic strategy involves two key transformations:

  • Formation of the 3-Aminopyrazole Core: This is typically achieved through the condensation of a hydrazine with a β-ketonitrile (e.g., cyanoacetone) or an α,β-unsaturated nitrile (e.g., acrylonitrile). These reactions are often catalyzed by acids or bases.[1][2][3]

  • Regioselective N-Benzylation: The subsequent introduction of the benzyl group onto the pyrazole nitrogen is a critical step. This is commonly performed using a benzyl halide in the presence of a base. The regioselectivity of this alkylation is crucial for obtaining the desired N1-benzylated isomer.

This document will detail the protocols for these steps, providing researchers with the necessary information to synthesize this compound in a laboratory setting.

Reaction Pathways and Workflow

The synthesis of this compound can be visualized as a two-step process, starting from readily available precursors. The following diagrams illustrate the general reaction pathway and the experimental workflow.

Reaction_Pathway beta-Ketonitrile beta-Ketonitrile 3-Aminopyrazole 3-Aminopyrazole beta-Ketonitrile->3-Aminopyrazole + Hydrazine (Acid/Base Catalyst) Hydrazine Hydrazine Target_Molecule This compound 3-Aminopyrazole->Target_Molecule + Benzyl Halide (Base) Benzyl_Halide Benzyl_Halide

Caption: General reaction pathway for the two-step synthesis.

Experimental_Workflow cluster_step1 Step 1: 3-Aminopyrazole Synthesis cluster_step2 Step 2: N-Benzylation Reactants Combine beta-Ketonitrile, Hydrazine, and Catalyst Reaction1 Heat Reaction Mixture Reactants->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Purification1 Purification (Crystallization/Chromatography) Workup1->Purification1 Reactants2 Combine 3-Aminopyrazole, Benzyl Halide, and Base Purification1->Reactants2 Isolated 3-Aminopyrazole Reaction2 Stir at Room Temperature or Heat Reactants2->Reaction2 Workup2 Quench Reaction and Aqueous Workup Reaction2->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazole from β-Ketonitrile and Hydrazine

This protocol describes the synthesis of the 3-aminopyrazole core, a key intermediate.

Materials:

  • 3-Oxo-propanenitrile (or a substituted derivative)

  • Hydrazine hydrate

  • Glacial acetic acid (catalyst)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxo-propanenitrile (1.0 eq.).

  • Dissolve the nitrile in anhydrous ethanol (approx. 10 mL per mmol of nitrile).

  • Add hydrazine hydrate (1.05 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 3-aminopyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Benzylation of 3-Aminopyrazole

This protocol details the regioselective benzylation of the 3-aminopyrazole intermediate.

Materials:

  • 3-Aminopyrazole (from Protocol 1)

  • Benzyl bromide or benzyl chloride

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or THF.

  • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq.) to the solvent and stir.

  • Dissolve 3-aminopyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or THF and add it dropwise to the base suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide or benzyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of 3-aminopyrazoles and their subsequent N-alkylation. The data is compiled from various literature sources for analogous reactions and serves as a guideline for optimization.

Table 1: Synthesis of 3-Aminopyrazoles

Entryβ-Ketonitrile/α,β-Unsaturated NitrileHydrazine SourceCatalystSolventTemp. (°C)Time (h)Yield (%)
13-Oxo-3-phenylpropanenitrileHydrazineAcetic AcidEthanol602482
2AcrylonitrileHydrazine Hydrate-Water30-35296-100
33-MethoxyacrylonitrilePhenylhydrazineAcetic AcidTolueneMW0.590
43-MethoxyacrylonitrilePhenylhydrazineNaOEtEthanolMW0.585

Table 2: N-Benzylation of Amines and Heterocycles

EntrySubstrateBenzylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzimidazoleBenzyl bromideNaHTHFRT-87
2Hydroxyl groupBenzyl bromideNaHDMF0 to RT--
33-(tert-Butyl)-1-methyl-1H-pyrazol-5-aminep-Methoxybenzaldehyde (reductive amination)NaBH₄MethanolRT2Good
4N-unprotected amino acid estersBenzyl alcohol derivativesTMGToluene60-51-95

Concluding Remarks

The protocols described in this document provide a solid foundation for the synthesis of this compound. The two-step approach, involving the initial formation of the 3-aminopyrazole ring followed by N-benzylation, is a reliable and versatile method. Researchers should note that reaction conditions, particularly for the N-benzylation step, may require optimization to achieve the desired regioselectivity and yield for specific substrates. The provided data tables and diagrams serve as a valuable resource for planning and executing these syntheses in a research or drug development setting.

References

One-Pot Synthesis of Substituted Pyrazoles from Hydrazones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazoles, a critical scaffold in medicinal chemistry and drug development. The methodologies outlined below offer efficient and regioselective routes to a variety of pyrazole derivatives, starting from readily available hydrazones.

Introduction

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of synthetic and medicinal chemistry.[4][5] Traditional methods for pyrazole synthesis, such as the Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, can suffer from a lack of regioselectivity and limited substrate scope.[6][7] One-pot syntheses from hydrazones have emerged as a powerful alternative, offering improved efficiency, atom economy, and access to a wider range of substituted pyrazoles.

This application note details three robust one-pot methodologies for the synthesis of substituted pyrazoles from hydrazone precursors:

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

  • Vilsmeier-Haack Cyclization of Hydrazones for the Synthesis of 4-Formylpyrazoles.

  • One-Pot Condensation of Hydrazones with 1,3-Dicarbonyl Compounds and their Equivalents.

Method 1: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

This modern approach provides excellent regiocontrol in the synthesis of 1,3,5-trisubstituted pyrazoles.[8][9] The reaction can be effectively promoted by either a base (potassium tert-butoxide) or a Lewis acid (aluminum chloride), offering flexibility in substrate compatibility.

Experimental Protocols

Protocol 1A: Base-Mediated Synthesis [6][9]

  • To a solution of N-alkylated tosylhydrazone (1.0 mmol) in pyridine (5 mL), add the terminal alkyne (2.0 mmol), potassium tert-butoxide (t-BuOK, 2.0 mmol), and 18-crown-6 (0.1 mmol).

  • Stir the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[6]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Protocol 1B: Lewis Acid-Mediated Synthesis [10][11]

  • To a solution of N-alkylated tosylhydrazone (0.2 mmol) in 1,2-dichloroethane (DCE, 2 mL), add the terminal alkyne (0.4 mmol) and aluminum chloride (AlCl₃, 0.4 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryHydrazone Substituent (R¹)Alkyne Substituent (R²)MethodYield (%)Reference
1MethylPhenylA (t-BuOK)76[6]
2Methyl4-MethylphenylA (t-BuOK)82[8]
3Methyl4-ChlorophenylA (t-BuOK)75[8]
4EthylPhenylA (t-BuOK)78[8]
5MethylPhenylB (AlCl₃)96[11]
6BenzylPhenylB (AlCl₃)92[11]
7Methyl4-NitrophenylB (AlCl₃)85[11]
8PropargylPhenylB (AlCl₃)88[11]

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow Start N-Alkylated Tosylhydrazone + Terminal Alkyne Reagents Base (t-BuOK) or Lewis Acid (AlCl₃) Start->Reagents Reaction Stir at specified temperature Reagents->Reaction Workup Quenching and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,3,5-Trisubstituted Pyrazole Purification->Product

Caption: General experimental workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

G cluster_mechanism Proposed Reaction Mechanism (Base-Mediated) Hydrazone N-Alkylated Tosylhydrazone Intermediate1 Nucleophilic Addition Intermediate Hydrazone->Intermediate1 + Alkyne + Base Alkyne Terminal Alkyne Alkyne->Intermediate1 Base t-BuOK Base->Intermediate1 Intermediate2 Anionic Intermediate (after loss of Ts⁻) Intermediate1->Intermediate2 - TsH Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 1,3,5-Trisubstituted Pyrazole Intermediate3->Product Protonation

Caption: Plausible mechanism for the base-mediated synthesis of 1,3,5-trisubstituted pyrazoles.

Method 2: Vilsmeier-Haack Reaction for 4-Formylpyrazole Synthesis

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of various organic compounds, including the one-pot cyclization and formylation of hydrazones to yield 4-formylpyrazoles.[4][12][13] This transformation is particularly useful for introducing a versatile formyl group at the C4 position of the pyrazole ring, which can be further elaborated.

Experimental Protocol[4][14]
  • Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 3.0 equiv) to ice-cold N,N-dimethylformamide (DMF, 10 mL).

  • To this freshly prepared reagent, add the appropriate hydrazone (1.0 equiv).

  • Stir the reaction mixture at 60-70 °C for 3-4 hours.[14]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice with constant stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-formylpyrazole.

Data Presentation
EntryHydrazoneProductYield (%)Reference
1Acetophenone hydrazone3-Phenyl-1H-pyrazole-4-carbaldehyde-[4]
24-Methylacetophenone hydrazone3-(p-Tolyl)-1H-pyrazole-4-carbaldehyde-[4]
34-Chloroacetophenone hydrazone3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde-[4]
4Galloyl hydrazide derivativesSubstituted 5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydesGood[14]

Note: Specific yield percentages were not consistently provided in the search results for this method, but were generally described as "excellent" or "good".

Logical Relationship Diagram

G cluster_vilsmeier Vilsmeier-Haack Reaction Logic Hydrazone Hydrazone Electrophilic_Attack Electrophilic attack on Hydrazone Hydrazone->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Electrophilic_Attack Cyclization Intramolecular Nucleophilic Attack (Cyclization) Electrophilic_Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization Formylation Electrophilic Substitution with a second mole of Vilsmeier Reagent Aromatization->Formylation Hydrolysis Hydrolysis of Iminium Salt Formylation->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

Caption: Logical steps in the Vilsmeier-Haack synthesis of 4-formylpyrazoles from hydrazones.

Method 3: One-Pot Condensation with 1,3-Dicarbonyl Equivalents

This versatile category of one-pot syntheses involves the reaction of hydrazones with various partners that can be considered equivalents of 1,3-dicarbonyl compounds. These methods are often characterized by mild reaction conditions and operational simplicity.

Experimental Protocols

Protocol 3A: Reaction with Substituted Acetophenones [15]

  • To a solution of the substituted acetophenone (1.5 mmol) in ethanol (10 mL), add the aryl aldehyde hydrazone (1.8 mmol), a catalytic amount of iodine (I₂, 0.05 equiv), and catalytic hydrochloric acid (HCl, 75 µL).

  • Add dimethyl sulfoxide (DMSO, 4.0 equiv).

  • Reflux the reaction mixture for the specified time (typically 10-16 hours), monitoring by TLC.

  • Cool the mixture to room temperature, quench with water (30 mL), and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography or crystallization to yield the 3,5-diarylpyrazole.

Protocol 3B: Ionic Liquid-Catalyzed Condensation with 1,3-Dicarbonyls [1]

  • In a flask, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in the ionic liquid, 1-ethyl-3-methylimidazolium chloride (5 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mass onto crushed ice.

  • Filter the resulting solid, wash with water, and dry.

  • Crystallize the crude product from a DMF-ethanol mixture to obtain the pure substituted N-phenyl pyrazole.

Data Presentation
EntryHydrazone/Hydrazine1,3-Dicarbonyl EquivalentMethodYield (%)Reference
1Benzaldehyde hydrazoneAcetophenone3A85[15]
24-Chlorobenzaldehyde hydrazoneAcetophenone3A88[15]
3Benzaldehyde hydrazone4-Methoxyacetophenone3A82[15]
4PhenylhydrazineAcetylacetone3B92[1]
5PhenylhydrazineEthyl acetoacetate3B88[1]
6Phenylhydrazine1-Phenyl-1,3-butanedione3B90[1]

Conclusion

The one-pot synthesis of substituted pyrazoles from hydrazones offers significant advantages in terms of efficiency, regioselectivity, and substrate scope. The protocols detailed in this application note provide researchers with reliable and versatile methods for accessing a wide array of pyrazole derivatives. These methodologies are amenable to the synthesis of libraries for drug discovery and can be scaled for the production of key intermediates and final target molecules. The choice of method will depend on the desired substitution pattern and the functional group tolerance required for the specific synthetic target.

References

Application Notes and Protocols: The Role of Pyrazole Derivatives in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance of pyrazole derivatives in the design and development of novel anti-inflammatory drugs. The content covers their mechanism of action, synthesis, and evaluation, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a wide range of biological activities, with a particular prominence in the development of anti-inflammatory agents.[1][2][5][6] The success of commercially available pyrazole-containing drugs, such as Celecoxib and Mavacoxib, underscores the therapeutic potential of this chemical class.[7][8][9][10][11][12] These agents are renowned for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[13][14][15][16]

The primary advantage of selective COX-2 inhibitors over traditional non-steroidal anti-inflammatory drugs (NSAIDs) lies in their reduced risk of gastrointestinal side effects.[2][16][17] Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract.[1][9][11][12][16] By selectively targeting COX-2, pyrazole derivatives can effectively alleviate inflammation with a more favorable safety profile.[2][16]

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their inhibition of the COX-2 enzyme, which is a key player in the arachidonic acid pathway.[13][14][15][18]

Key Signaling Pathway:

  • Arachidonic Acid Metabolism: Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane.

  • COX Enzyme Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[18]

  • Prostaglandin Synthesis: PGH2 is further converted into various prostaglandins (like PGE2) by specific synthases. These prostaglandins are key mediators of inflammation, pain, and fever.[14][18]

  • Selective COX-2 Inhibition: Pyrazole derivatives, such as Celecoxib, possess a chemical structure that allows them to selectively bind to and inhibit the active site of the COX-2 enzyme.[15][16] This selective binding is often attributed to a sulfonamide side chain that fits into a specific hydrophilic pocket of the COX-2 enzyme, a feature absent in COX-1.[14][15]

  • Therapeutic Effect: By blocking COX-2, these derivatives prevent the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain.[13][14]

Beyond COX-2 inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the suppression of the NF-κB signaling pathway.[2][19][20]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative->COX2 Inhibition Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Membrane Phospholipids

Caption: COX-2 inhibition pathway by pyrazole derivatives.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib150.04375[2][21]
Mavacoxib---[8]
Compound 5u134.121.7974.92[21]
Compound 5s131.021.7972.95[21]
Compound 5r115.931.8064.40[21]
Compound 11-0.043-[22]
Compound 12-0.049-[22]
Compound 15-0.049-[22]
Compound 2g (LOX)-80-[1][23]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%)Time (h)Reference
Compound 1222535-393[3]
Compound 2d-High-[1][23]
Compound 2e-High-[1][23]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrazole derivatives are provided below.

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. Another widely used approach is the reaction of chalcones with hydrazines.

Protocol 4.1.1: Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones

This protocol is adapted from the Claisen-Schmidt condensation followed by cyclization.[1]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) solution (15%)

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask.

  • Slowly add the 15% KOH solution to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Part B: Pyrazoline Synthesis

  • Dissolve the synthesized chalcone in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Evaluation of Anti-Inflammatory Activity

Protocol 4.2.1: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor at various concentrations.

  • In separate wells of a microplate, add the assay buffer, either COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

  • Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation of Anti-Inflammatory Activity

Protocol 4.3.1: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[1][23]

Materials:

  • Wistar rats or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds (pyrazole derivatives)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference, and test groups).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_design Drug Design & Synthesis cluster_evaluation Pharmacological Evaluation cluster_optimization Lead Optimization Design Design of Pyrazole Derivatives (Ligand-based, Structure-based) Synthesis Chemical Synthesis (e.g., Knorr, Claisen-Schmidt) Design->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Assays (COX-1/COX-2 Inhibition) Characterization->InVitro InVivo In Vivo Models (Carrageenan-induced Paw Edema) InVitro->InVivo Toxicity Toxicity Studies (e.g., Ulcerogenic activity) InVivo->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design Iterative Design

Caption: Experimental workflow for pyrazole drug development.

Conclusion and Future Directions

Pyrazole derivatives represent a highly successful and promising class of anti-inflammatory agents. Their selective inhibition of COX-2 offers a significant therapeutic advantage. The synthetic versatility of the pyrazole scaffold allows for extensive structural modifications to improve potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) to address multiple inflammatory pathways simultaneously and the exploration of novel pyrazole-based compounds with enhanced safety profiles and broader therapeutic applications in chronic inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-1H-pyrazol-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-benzyl-1H-pyrazol-3-amine using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and similar basic compounds.

Troubleshooting Guide

Researchers may encounter several issues during the column chromatography of this compound due to its polar and basic nature. The primary challenge arises from the interaction between the basic amine group and the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Streaking - Strong interaction of the basic amine with acidic silica gel.[1][2] - Inappropriate solvent system polarity.- Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonia in the eluent to neutralize the acidic sites on the silica gel.[3][4] - Optimize solvent system: Gradually increase the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar compounds, a dichloromethane/methanol system can be effective.[5]
Low Compound Recovery/Yield - Irreversible adsorption of the compound onto the silica gel. - Compound degradation on the acidic stationary phase.[6]- Deactivate silica gel: Pre-treat the silica gel with a solution of the eluent containing triethylamine before packing the column.[3][4] - Change stationary phase: Use a less acidic stationary phase such as neutral alumina or amine-functionalized silica.[4][5]
Poor Separation of Compound from Impurities - Incorrect solvent system leading to co-elution. - Overloading the column with the crude sample.- Develop a proper solvent system using TLC: Experiment with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane or DCM/methanol) with and without a basic modifier to achieve good separation of spots on a TLC plate. The ideal Rf value for the target compound is typically between 0.2 and 0.4. - Reduce sample load: Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound Elutes Too Quickly (High Rf) - The solvent system is too polar.- Decrease the proportion of the polar solvent in the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound Does Not Elute (Low Rf) - The solvent system is not polar enough.- Gradually increase the proportion of the polar solvent in the eluent. A gradient elution, where the polarity is increased over time, can be effective.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound showing a broad spot on the TLC plate?

A broad or streaking spot on a TLC plate is often indicative of the issues described in the troubleshooting guide, namely the interaction of the basic amine with the acidic silica gel.[1][2] To resolve this, add a small amount of triethylamine or ammonia to your TLC developing chamber and your column's mobile phase.

Q2: Can I use a different stationary phase instead of silica gel?

Yes, for basic compounds like this compound, alternative stationary phases can provide better results.[4][5] Neutral alumina is a good option as it is less acidic than silica. Amine-functionalized silica is another excellent choice as it is specifically designed to minimize interactions with basic compounds.[5]

Q3: What is the ideal solvent system for the column chromatography of this compound?

The ideal solvent system will depend on the specific impurities present in your crude mixture. A good starting point, based on the purification of similar pyrazole derivatives, is a mixture of hexane and ethyl acetate.[7] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. For more polar impurities, a dichloromethane/methanol system may be more effective. Always optimize the solvent system using TLC before running the column.

Q4: How much triethylamine should I add to my eluent?

A concentration of 0.5-2% (v/v) triethylamine in the mobile phase is typically sufficient to neutralize the active sites on the silica gel and prevent peak tailing.[3][4]

Q5: My compound is not soluble in the initial non-polar eluent. What should I do?

If your compound has poor solubility in the chosen solvent system, you can use a "dry loading" technique.[8] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocol: Purification of this compound

This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 7:3 ratio). To counteract the basicity of the amine, add a few drops of TEA to the developing solvent.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.

3. Column Preparation (Slurry Method):

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate with 1% TEA).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add a thin protective layer of sand on top of the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like DCM.[8] Carefully apply the solution to the top of the silica bed using a pipette.[8]

  • Dry Loading: If the compound is not soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder.[8] Carefully add this powder to the top of the column.[8]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution process. Maintain a constant flow rate.

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.[6]

6. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Column_Packing Column Packing (Silica Gel + Eluent with TEA) TLC->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Fraction_Analysis->Elution Adjust Gradient Isolation Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Start Problem with Purification Tailing Peak Tailing or Streaking? Start->Tailing Low_Yield Low Yield? Start->Low_Yield Poor_Sep Poor Separation? Start->Poor_Sep Tailing->Low_Yield No Add_TEA Add TEA (0.5-2%) to Eluent Tailing->Add_TEA Yes Low_Yield->Poor_Sep No Change_Stationary Change Stationary Phase (Alumina or Amine-Silica) Low_Yield->Change_Stationary Yes Optimize_Solvent Optimize Solvent System with TLC Poor_Sep->Optimize_Solvent Yes Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load If co-eluting Add_TEA->Low_Yield Change_Stationary->Poor_Sep

Caption: Troubleshooting logic for common column chromatography issues.

References

optimizing reaction conditions for 1-benzyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-benzyl-1H-pyrazol-3-amine. This resource offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and data to address common challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

The synthesis of this compound can present several challenges, primarily concerning regioselectivity, reaction completion, and product purification. This guide provides a structured approach to overcoming these common issues.

Issue Potential Cause Recommended Solution
Low Yield of Desired 1,3-Isomer (this compound) The reaction conditions favor the formation of the thermodynamically more stable 1,5-isomer (1-benzyl-1H-pyrazol-5-amine). This is common under neutral or acidic conditions at elevated temperatures.Switch to kinetically controlled reaction conditions. Use a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent (e.g., ethanol) at a low temperature (e.g., 0 °C). This promotes the rapid cyclization of the intermediate formed from the initial attack of the more nucleophilic nitrogen of benzylhydrazine, leading to the desired 3-amino pyrazole.
Mixture of 1,3- and 1,5-Regioisomers Obtained The reaction conditions are not sufficiently selective for either kinetic or thermodynamic control. This can happen with intermediate temperatures or reaction times.To favor the 1,3-isomer, ensure strictly anhydrous conditions and maintain a low temperature throughout the reaction. For the 1,5-isomer, employing a protic solvent like ethanol or acetic acid and refluxing the reaction mixture will promote equilibration to the more stable isomer.
Incomplete Reaction The reactants are not sufficiently activated, or the reaction time is too short. This can be an issue with less reactive starting materials.Increase the reaction temperature or prolong the reaction time. For thermodynamically controlled reactions, refluxing for an extended period can drive the reaction to completion. The use of a catalyst, such as a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine), can also accelerate the reaction.
Formation of Side Products Besides the regioisomers, other side products can form, such as hydrazones from the reaction of benzylhydrazine with carbonyl impurities or degradation of starting materials.Ensure the purity of starting materials and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Purification of the crude product using column chromatography may be necessary to remove these impurities.
Difficulty in Purifying the Product The regioisomers of benzyl-aminopyrazole can have very similar polarities, making their separation by column chromatography challenging.If a mixture of isomers is obtained, careful optimization of the mobile phase for column chromatography is required. A combination of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents with a gradual gradient may be effective. In some cases, derivatization of the amino group followed by separation and subsequent deprotection might be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the condensation of benzylhydrazine with a three-carbon electrophilic building block. Suitable C3 synthons include derivatives of 3-oxopropanenitrile (cyanoacetaldehyde) or β-alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile).

Q2: How can I control the regioselectivity to obtain the 3-amino isomer instead of the 5-amino isomer?

A2: The formation of the 3-amino isomer is favored under kinetic control. This typically involves using a strong base like sodium ethoxide in an anhydrous alcohol at low temperatures (e.g., 0 °C). These conditions promote the irreversible cyclization of the initially formed adduct before it can equilibrate to the thermodynamically favored intermediate that leads to the 5-amino isomer.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in both solubility of the reactants and in influencing the reaction pathway. Protic solvents like ethanol can participate in proton transfer and, at higher temperatures, facilitate the equilibration to the more stable 1,5-isomer. Aprotic solvents may be used, but anhydrous conditions are critical, especially for kinetically controlled reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product(s) can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the expected spectroscopic signatures for this compound?

A5: In the 1H NMR spectrum, you would expect to see signals for the benzyl protons (a singlet for the CH2 group and multiplets for the aromatic protons), two doublets for the pyrazole ring protons, and a broad singlet for the NH2 protons. The 13C NMR would show corresponding signals for the benzyl and pyrazole carbons. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (173.21 g/mol ).

Data Presentation

Table 1: General Conditions for Regioselective Synthesis of Substituted 3-Aminopyrazoles

Control Type Conditions Expected Major Product Typical Yield Range Reference
Kinetic Control Sodium Ethoxide, Anhydrous Ethanol, 0 °C1-Substituted-1H-pyrazol-3-amine60-85%[1][2]
Thermodynamic Control Ethanol or Acetic Acid, Reflux1-Substituted-1H-pyrazol-5-amine70-95%[1][2]

Note: Yields are indicative and can vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of this compound

This protocol is designed to favor the formation of the 1,3-isomer.

Materials:

  • Benzylhydrazine

  • 3-Ethoxyacrylonitrile (or a suitable equivalent)

  • Anhydrous Ethanol

  • Sodium metal

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (sufficient to make a 0.5 M solution). Stir until all the sodium has dissolved. Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cold sodium ethoxide solution, add 3-ethoxyacrylonitrile (1.0 equivalent) dropwise. Following this, add benzylhydrazine (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.

  • Monitoring: Stir the reaction mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol add_reagents Add 3-Ethoxyacrylonitrile and Benzylhydrazine at 0 °C prep_base->add_reagents stir_reaction Stir at 0 °C for 2-4 hours add_reagents->stir_reaction monitor Monitor by TLC stir_reaction->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End purify->end Pure Product start Start start->prep_base troubleshooting_tree start Low yield or incorrect regioisomer? q_isomer Is the major product the 1,5-isomer? start->q_isomer a_kinetic Switch to kinetic control: - Use NaOEt in anhydrous EtOH - Maintain temperature at 0 °C q_isomer->a_kinetic Yes q_incomplete Is the reaction incomplete? q_isomer->q_incomplete No a_thermo Reaction conditions are favoring the thermodynamic product. a_incomplete Increase reaction time or temperature. Consider adding a catalyst. q_incomplete->a_incomplete Yes q_purity Are there multiple unidentifiable spots on TLC? q_incomplete->q_purity No a_purity Check purity of starting materials. Use an inert atmosphere. Optimize chromatography. q_purity->a_purity Yes

References

Navigating the Synthesis of 1-Benzyl-1H-pyrazol-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. The successful and efficient synthesis of target molecules like 1-benzyl-1H-pyrazol-3-amine is critical for advancing research. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on increasing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the N-alkylation of 3-aminopyrazole with a benzylating agent. The two primary approaches are:

  • Using Benzyl Halides: This involves the reaction of 3-aminopyrazole with benzyl bromide or benzyl chloride in the presence of a base.

  • Using Benzyl Alcohol: This method utilizes benzyl alcohol as the benzylating agent, often requiring a catalyst.

Another potential, though less direct, route involves the cyclization of a precursor molecule already containing the benzyl group, such as the reaction of benzylhydrazine with an appropriate three-carbon building block containing a nitrile group.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Poor Regioselectivity: The N-benzylation of 3-aminopyrazole can produce a mixture of the desired this compound and the undesired 1-benzyl-1H-pyrazol-5-amine regioisomer. This is a very common issue.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and the formation of side products.

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials.

  • Product Degradation: The product or starting materials may be sensitive to the reaction conditions, leading to decomposition.

  • Inefficient Purification: Product loss during workup and purification steps can significantly lower the isolated yield.

Q3: How can I improve the regioselectivity of the N-benzylation of 3-aminopyrazole?

A3: Achieving high regioselectivity in favor of the desired 1-benzyl isomer is a critical challenge. The outcome of the reaction is influenced by a delicate interplay of steric and electronic factors. Here are some strategies to enhance regioselectivity:

  • Choice of Base: The strength and nature of the base can influence which nitrogen atom of the 3-aminopyrazole is deprotonated. Weaker bases may favor the formation of the thermodynamically more stable product.

  • Solvent Selection: The polarity of the solvent can affect the reactivity of the nucleophilic nitrogen atoms. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) is recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of a single isomer by increasing the kinetic barrier to the formation of the undesired product.

  • Protecting Groups: Although it adds extra steps, protection of the amino group could be considered to direct the benzylation to the desired pyrazole nitrogen.

Q4: What are the best methods for purifying this compound?

A4: Purification is crucial to isolate the target compound from unreacted starting materials, the regioisomeric byproduct, and other impurities. The most effective methods are:

  • Column Chromatography: This is the most common and effective method for separating the 1-benzyl and 2-benzyl isomers due to their likely different polarities. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an efficient method for obtaining highly pure product, especially after an initial purification by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive benzylating agent. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of starting 3-aminopyrazole.1. Check the purity and reactivity of the benzyl bromide/chloride or benzyl alcohol. 2. Screen different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents (e.g., DMF, CH₃CN, Toluene). 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Ensure the 3-aminopyrazole is pure and dry.
Formation of a Mixture of Regioisomers 1. The reaction conditions do not favor the formation of one isomer over the other.1. Vary the Base: Try using a milder base (e.g., K₂CO₃) or a stronger, non-nucleophilic base (e.g., NaH). 2. Optimize the Solvent: Test a range of solvents with varying polarities. 3. Adjust the Temperature: Running the reaction at a lower temperature may improve selectivity. 4. Purification: If isomer formation is unavoidable, focus on efficient separation by column chromatography.
Presence of Multiple Unidentified Side Products 1. Decomposition of starting materials or product. 2. Side reactions of the benzylating agent (e.g., self-condensation). 3. Reaction with atmospheric moisture or oxygen.1. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS. 2. Add the benzylating agent slowly to the reaction mixture. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product 1. The product is highly soluble in the workup solvents. 2. Formation of an emulsion during aqueous workup. 3. The product is an oil and difficult to crystallize.1. Use a different extraction solvent or perform multiple extractions. Brine washes can help to "salt out" the product from the aqueous layer. 2. Add a small amount of brine or filter the mixture through celite to break the emulsion. 3. If the product is an oil, purify by column chromatography. If a solid is desired, try co-evaporation with a non-polar solvent like hexane or attempt to form a salt (e.g., hydrochloride) which may be crystalline.

Experimental Protocols

Key Experiment: N-Benzylation of 3-Aminopyrazole

This protocol provides a general methodology for the synthesis of this compound. Optimization of the base, solvent, and temperature may be required to maximize the yield and regioselectivity.

Materials:

  • 3-Aminopyrazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminopyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the regioisomers.

Data Presentation

Table 1: Impact of Reaction Conditions on Yield and Regioselectivity (Illustrative)
Entry Base Solvent Temperature (°C) Yield (%) Regioisomeric Ratio (N1:N2)
1K₂CO₃DMF60653:1
2NaHTHF25755:1
3Et₃NCH₃CN80502:1
4Cs₂CO₃Dioxane100704:1

Note: The data in this table is illustrative and intended to show the potential impact of different reaction parameters. Actual results will vary and require experimental optimization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_sm Verify Purity of Starting Materials (3-Aminopyrazole, Benzylating Agent) start->check_sm check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_regio Analyze for Regioisomers (TLC, NMR, LC-MS) start->check_regio check_workup Evaluate Workup and Purification (Extraction, Chromatography) start->check_workup optimize_conditions Optimize Reaction Conditions: - Screen Bases (e.g., NaH, K2CO3) - Screen Solvents (e.g., DMF, THF) - Adjust Temperature check_conditions->optimize_conditions improve_regio Improve Regioselectivity: - Lower Temperature - Change Base/Solvent System check_regio->improve_regio refine_purification Refine Purification: - Optimize Chromatography Gradient - Consider Recrystallization check_workup->refine_purification success Increased Yield optimize_conditions->success improve_regio->success refine_purification->success

Caption: A flowchart for systematically troubleshooting low yield in the synthesis.

Signaling Pathway of N-Benzylation

N_Benzylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aminopyrazole 3-Aminopyrazole anion Pyrazolate Anion aminopyrazole->anion Deprotonation benzyl_halide Benzyl Halide product_n1 This compound (Desired Product) benzyl_halide->product_n1 product_n2 1-Benzyl-1H-pyrazol-5-amine (Regioisomer) benzyl_halide->product_n2 base Base base->anion anion->product_n1 N1 Attack anion->product_n2 N2 Attack

Caption: The reaction pathway for the N-benzylation of 3-aminopyrazole.

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can arise from various factors, including the quality of starting materials and suboptimal reaction conditions.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process.[1][3] Hydrazine derivatives are particularly susceptible to degradation over time, so using a freshly opened or purified reagent is highly recommended.[1][3]

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting materials have been fully consumed.[1][2]

  • Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH may require optimization.[1] For many condensation reactions, heating or even refluxing the mixture is necessary to achieve a good yield.[2]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers or products from incomplete cyclization, can significantly lower the yield of the desired pyrazole.[1]

  • Purification Losses: A significant amount of the product can be lost during purification steps like column chromatography or recrystallization.[2]

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: Achieving high regioselectivity is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The formation of a mixture of two regioisomers can occur, which are often difficult to separate.[2] The initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl carbons, leading to different pyrazole products.[1] Here are some strategies to improve regioselectivity:

  • Exploit Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] For instance, a bulky substituent on the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.[1]

  • Solvent Selection: The choice of solvent can dramatically influence the outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4] Aprotic dipolar solvents (e.g., DMF, NMP) can also yield better results than polar protic solvents.[5]

  • pH Control: The pH of the reaction medium can be a critical factor. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]

  • Catalyst Choice: The type of catalyst used can direct the reaction towards a specific regioisomer.[2]

Q3: My reaction mixture has turned yellow/red. What does this indicate and how can I resolve it?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material itself or from oxidative processes.[1] If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]

  • Troubleshooting:

    • If using a hydrazine salt, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

    • Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

    • For purification, washing the crude product with a suitable solvent can remove some of these colored impurities.[1] Recrystallization and column chromatography are also effective methods for obtaining a pure, colorless product.[1]

Q4: What are the most effective methods for purifying pyrazole compounds?

A4: The purification of pyrazoles typically involves standard laboratory techniques, but the choice of method depends on the specific properties of the compound and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water.[6][7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica gel is the preferred method.[1][8] The polarity of the eluent can be adjusted to achieve optimal separation. For basic pyrazole compounds that might interact strongly with acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol before use.[6]

  • Acid-Base Extraction: If the pyrazole product has basic or acidic functional groups, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.

  • Filtration and Washing: If the desired pyrazole precipitates out of the reaction mixture as a solid, it can often be collected by vacuum filtration and washed with a suitable solvent to remove soluble impurities.[1]

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remains Incomplete reaction due to insufficient time or energy.Increase reaction time and/or temperature. Monitor progress with TLC or LC-MS.[2] Consider using microwave-assisted synthesis to improve yields and reduce reaction times.[2]
Incorrect stoichiometry of reactants.Ensure accurate measurement of starting materials. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[1]
Poor quality of starting materials.Use freshly opened or purified hydrazine derivatives.[1][3] Verify the purity of the 1,3-dicarbonyl compound.
Multiple spots on TLC, none corresponding to the product Product degradation under reaction or workup conditions.Attempt the reaction at a lower temperature or use a milder catalyst.[2] Ensure the workup procedure is not degrading the product (e.g., avoid strong acids if the product is acid-sensitive).[2]
Low isolated yield after purification Significant product loss during chromatography or recrystallization.Optimize the purification protocol. For column chromatography, ensure proper solvent system selection to avoid band broadening. For recrystallization, avoid using an excessive amount of solvent.
Issue 2: Formation of Regioisomers
Symptom Possible Cause Suggested Solution
NMR spectrum shows duplicate sets of peaks Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine.[1][8]This is an inherent challenge. The following solutions can improve selectivity.
Two or more spots on TLC with similar Rf values Nucleophilic attack of hydrazine at both carbonyl carbons.[1]Modify Reaction Conditions: Experiment with different solvents. Fluorinated alcohols (TFE, HFIP) can dramatically increase regioselectivity.[4] Adjusting the pH with a mild acid or base can also influence the isomeric ratio.[1]
Steric and electronic properties of substituents are not sufficiently differentiating.Modify Substrates: Introduce a bulky protecting group on the hydrazine to sterically hinder attack at one of the carbonyl sites.[1]

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis (General Protocol)

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.0-1.2 eq)[1]

  • Solvent (e.g., Ethanol, Acetic Acid)[1]

  • Mild base (e.g., Sodium Acetate), if using a hydrazine salt[1]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. If a hydrazine salt is used, add an equimolar amount of a mild base.[1]

  • Heat the reaction mixture to reflux and stir for the required time. The progress of the reaction should be monitored by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone Substituent (R¹)SolventRatio of Regioisomers (A:B)Reference
1PhenylEthanol (EtOH)55:45[4]
2Phenyl2,2,2-Trifluoroethanol (TFE)90:10[4]
3Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[4]
42-FurylEthanol (EtOH)43:57[4]
52-Furyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[4]

Regioisomer A generally refers to the 5-aryl/heteroaryl pyrazole, and B to the 3-aryl/heteroaryl pyrazole. Data is illustrative based on published findings.

Visualizations

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity MonitorReaction Monitor Reaction (TLC/LC-MS) CheckPurity->MonitorReaction Purity OK Success Improved Yield CheckPurity->Success Impurity Found & Removed OptimizeConditions Optimize Conditions (Temp, Solvent, Catalyst) MonitorReaction->OptimizeConditions Incomplete Reaction CheckSideReactions Analyze for Side Products MonitorReaction->CheckSideReactions Starting Material Consumed OptimizeConditions->Success OptimizePurification Optimize Purification Protocol CheckSideReactions->OptimizePurification Side Products Identified OptimizePurification->Success

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

G cluster_1 Improving Regioselectivity Start Poor Regioselectivity (Isomer Mixture) ChangeSolvent Change Solvent? (e.g., to TFE/HFIP) Start->ChangeSolvent AdjustpH Adjust pH? (Acidic vs. Basic) ChangeSolvent->AdjustpH No AnalyzeResults Analyze Isomer Ratio ChangeSolvent->AnalyzeResults Yes ModifySubstrate Modify Substrate? (e.g., Bulky Group) AdjustpH->ModifySubstrate No AdjustpH->AnalyzeResults Yes ModifySubstrate->AnalyzeResults Yes AnalyzeResults->ChangeSolvent Ratio < 95:5 (Iterate) Success High Regioselectivity Achieved AnalyzeResults->Success Ratio > 95:5

Caption: Decision tree for improving regioselectivity in pyrazole synthesis.

G cluster_2 Knorr Pyrazole Synthesis Workflow Reactants 1,3-Dicarbonyl + Hydrazine Derivative Condensation Condensation/ Cyclization (Solvent, Heat) Reactants->Condensation Monitoring Reaction Monitoring (TLC) Condensation->Monitoring Monitoring->Condensation Incomplete Workup Workup (Cooling, Filtration or Solvent Removal) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Pyrazole Product Purification->Product

Caption: Simplified experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 1-Benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-benzyl-1H-pyrazol-3-amine. Our aim is to offer practical solutions to common challenges encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The synthesis of this compound, typically through the condensation of benzylhydrazine with a β-ketonitrile or a related 1,3-dielectrophile, can lead to several common impurities. These include:

  • Regioisomers: The most significant impurity is often the regioisomer, 1-benzyl-1H-pyrazol-5-amine. The formation of this isomer is a well-known challenge in the synthesis of substituted pyrazoles.

  • Unreacted Starting Materials: Residual benzylhydrazine and the nitrile-containing starting material are common impurities.

  • Side-Reaction Products: Depending on the specific synthetic route and reaction conditions, other side-products may form.

Q2: How can I effectively remove the 1-benzyl-1H-pyrazol-5-amine regioisomer?

The separation of regioisomers can be challenging due to their similar physical properties. The following methods are recommended:

  • Column Chromatography: This is the most effective method for separating this compound from its 5-amino isomer. A silica gel stationary phase is typically used.

  • Fractional Crystallization: In some cases, fractional crystallization can be employed to enrich one isomer over the other, provided there is a sufficient difference in their solubilities in a particular solvent system.

Q3: What are the recommended solvent systems for recrystallizing this compound?

The choice of solvent is critical for successful recrystallization. Based on the purification of similar pyrazole derivatives, the following solvents and solvent systems can be effective:

Solvent/SystemPolaritySuitability
MethanolPolar ProticOften used for recrystallizing pyrazole derivatives.
EthanolPolar ProticA good alternative to methanol.
Ethyl Acetate/HexaneMedium PolarityA common mixed-solvent system for purification.
Dichloromethane/HexaneMedium PolarityAnother effective mixed-solvent system.

Q4: My purified this compound still shows impurities by NMR. What should I do?

If NMR analysis indicates the presence of impurities after initial purification, consider the following steps:

  • Repeat Purification: A second pass through a chromatography column or another recrystallization may be necessary to achieve the desired purity.

  • Solvent Selection: For recrystallization, screen a variety of solvents to find one that provides optimal differential solubility between your product and the impurity.

  • Chromatography Optimization: For column chromatography, adjust the mobile phase polarity. A shallower gradient or isocratic elution with an optimized solvent mixture can improve separation.

  • Chemical Treatment: If the impurity is an unreacted starting material, a chemical wash may be effective. For example, an acidic wash can help remove basic impurities like residual benzylhydrazine.

Troubleshooting Guides

Issue: Oiling out during recrystallization

  • Problem: The compound separates as an oil rather than forming crystals upon cooling.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent (the one in which the compound is more soluble).

    • Cool the solution more slowly. A gradual decrease in temperature can promote crystal nucleation.

    • Scratch the inside of the flask with a glass rod to provide a surface for crystal growth.

    • Add a seed crystal of the pure compound if available.

Issue: Poor separation of regioisomers by column chromatography

  • Problem: The 3-amino and 5-amino isomers co-elute from the column.

  • Solution:

    • Optimize the mobile phase. Use a less polar solvent system to increase the retention time and improve separation. A shallow gradient or isocratic elution with a carefully chosen solvent ratio is often more effective than a steep gradient.

    • Use a longer column. This increases the surface area for interaction and can enhance separation.

    • Consider a different stationary phase. While silica gel is common, other stationary phases like alumina might offer different selectivity.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to hexane/ethyl acetate 4:1, then 1:1) to elute the compounds. The less polar 5-amino isomer is expected to elute before the more polar 3-amino isomer.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Primary Purification nmr NMR Analysis recrystallization->nmr column_chromatography->nmr hplc HPLC Analysis column_chromatography->hplc nmr->column_chromatography Impurities Detected pure_product Pure this compound nmr->pure_product Purity > 98% hplc->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Analysis is_isomer Isomeric Impurity Present? start->is_isomer is_starting_material Unreacted Starting Material? is_isomer->is_starting_material No column Perform Column Chromatography is_isomer->column Yes is_other Other Impurities? is_starting_material->is_other No wash Perform Aqueous Wash is_starting_material->wash Yes recrystallize Recrystallize is_other->recrystallize Yes end Pure Product is_other->end No column->end recrystallize->end wash->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

1. I am getting a mixture of regioisomers when synthesizing 1,3,5-trisubstituted pyrazoles from 1,3-diketones and substituted hydrazines. How can I improve the regioselectivity?

This is a classic challenge in pyrazole synthesis. The regioselectivity is highly dependent on the nature of the substituents on both the 1,3-diketone and the hydrazine, as well as the reaction conditions.

Troubleshooting Guide:

  • Steric Hindrance: The initial condensation of the hydrazine with the diketone is often the regioselectivity-determining step. The less sterically hindered carbonyl group of the diketone is generally favored for initial attack by the substituted nitrogen of the hydrazine. If you are using a bulky substituent on the hydrazine (e.g., phenyl, tert-butyl), it will preferentially attack the less hindered carbonyl.

  • Electronic Effects: The electronic nature of the substituents on the diketone plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway. Aprotic solvents often favor the formation of one regioisomer over another.

    • Catalyst: The use of an acid or base catalyst can significantly impact the regioselectivity. Acid catalysts can protonate the carbonyl group, activating it for attack, while base catalysts can deprotonate the hydrazine, increasing its nucleophilicity.

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Experimental Protocol: Regioselective Synthesis of 1,5-Diaryl-3-alkylpyrazoles

A common strategy involves the use of a β-ketoenamine intermediate to control the regioselectivity.

  • Preparation of the β-ketoenamine:

    • Dissolve the 1,3-diketone (1 equivalent) in ethanol.

    • Add a primary amine (e.g., aniline, 1 equivalent) and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude β-ketoenamine.

  • Synthesis of the pyrazole:

    • Dissolve the crude β-ketoenamine in ethanol.

    • Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 equivalents).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid product is collected by filtration, washed with cold water, and purified by recrystallization or column chromatography.

2. My synthesis of 1,3-disubstituted pyrazoles from α,β-alkynic ketones and hydrazine is not regioselective. What can I do?

The reaction of α,β-alkynic ketones with monosubstituted hydrazines can lead to the formation of two regioisomers (1,3- and 1,5-disubstituted pyrazoles). The outcome is influenced by the "α-rule" and the "β-rule" of the initial nucleophilic attack.

Troubleshooting Guide:

  • "α-Rule" vs. "β-Rule": The initial attack of the substituted nitrogen of the hydrazine can occur at either the α-carbon or the β-carbon of the triple bond. The "α-rule" is generally favored under kinetic control, while the "β-rule" is favored under thermodynamic control.

  • Substituent Effects: The nature of the substituents on the alkyne and the hydrazine can influence the preferred site of attack. Bulky groups on the alkyne can sterically hinder the α-position, favoring β-attack.

  • Reaction Conditions:

    • Solvent and Temperature: Non-polar solvents and lower temperatures tend to favor the kinetic product (α-attack). Polar solvents and higher temperatures can promote the thermodynamic product (β-attack).

    • Catalysis: The use of a base can deprotonate the hydrazine, increasing its nucleophilicity and potentially altering the regioselectivity.

Quantitative Data: Regioselectivity in the Reaction of Arylpropynones with Hydrazines

R1 on ArylpropynoneR2 on HydrazineSolventTemperature (°C)Ratio of 1,3-isomer to 1,5-isomer
PhenylMethylEthanol7885:15
PhenylPhenylEthanol7870:30
4-NitrophenylMethylDioxane10195:5
4-MethoxyphenylPhenylToluene11160:40

3. I am attempting a metal-catalyzed synthesis of tetrasubstituted pyrazoles, but I am observing poor regiocontrol. How can I optimize this?

Metal-catalyzed reactions, such as [3+2] cycloadditions of diazo compounds with alkynes, offer a powerful route to substituted pyrazoles. However, achieving high regioselectivity can be challenging.

Troubleshooting Guide:

  • Ligand Effects: The choice of ligand on the metal catalyst is critical. Bulky or electronically-tuned ligands can create a specific steric and electronic environment around the metal center, directing the approach of the substrates and controlling the regioselectivity.

  • Metal Catalyst: Different metal catalysts (e.g., Ru, Rh, Cu) can exhibit different selectivities. Screening a variety of catalysts is often necessary.

  • Substrate Control: The electronic properties of the substituents on both the diazo compound and the alkyne can significantly influence the regiochemical outcome. Electron-donating groups on one substrate and electron-withdrawing groups on the other can enhance the regioselectivity.

Experimental Workflow for Optimizing Regioselectivity

G A Initial Reaction with Poor Regioselectivity B Vary Ligand on Metal Catalyst A->B C Screen Different Metal Catalysts (Ru, Rh, Cu) A->C D Modify Substituents on Substrates (Electronic Effects) A->D E Analyze Regioisomeric Ratio (NMR, HPLC) B->E C->E D->E F Optimized Regioselective Synthesis E->F G A Desired Pyrazole Substitution Pattern? B 1,3,5-Trisubstituted A->B Trisubstituted C 1,3-Disubstituted A->C Disubstituted D Tetrasubstituted A->D Tetrasubstituted E Start with 1,3-Diketone and Substituted Hydrazine B->E H Start with α,β-Alkynic Ketone and Hydrazine C->H J Explore Metal-Catalyzed [3+2] Cycloaddition D->J F Consider Steric and Electronic Effects E->F G Use β-Ketoenamine Intermediate for Control F->G I Control α- vs. β-Attack via Reaction Conditions H->I K Optimize Ligands and Metal Center J->K

stability issues of 1-benzyl-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-benzyl-1H-pyrazol-3-amine in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

The stability of this compound can be influenced by a variety of factors including solvent, pH, temperature, light exposure, and the presence of oxidizing agents. The information provided here is based on general chemical principles and established methodologies for similar compounds. It is essential to perform specific stability studies for your particular application and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C to ensure maximum stability. For solutions, fresh preparation is always recommended. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.

Q2: In which common laboratory solvents is this compound soluble and what is its general stability in them?

A2: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its stability in these solvents can vary. Protic solvents like alcohols may participate in degradation reactions, especially at elevated temperatures. Aprotic solvents like DMSO and DMF are generally more inert, but the purity of the solvent is crucial, as impurities can catalyze degradation. It is advisable to use high-purity, anhydrous solvents whenever possible.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pyrazole ring and the amine group in this compound are susceptible to pH-dependent degradation. In acidic conditions, the amine group will be protonated, which may alter its reactivity and stability. Under strongly acidic or basic conditions, hydrolysis of the amine or degradation of the pyrazole ring can occur, especially at elevated temperatures. The stability of the compound across a range of pH values should be experimentally determined.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds are susceptible to photodegradation. It is good laboratory practice to assume that this compound is light-sensitive and to take precautions to protect its solutions from light by using amber vials or covering the containers with aluminum foil. Photostability studies should be conducted to determine the extent of its light sensitivity.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways have not been documented in the literature, potential degradation routes for this compound under stress conditions could include:

  • Hydrolysis: Cleavage of the amine group.

  • Oxidation: Oxidation of the pyrazole ring or the benzyl group.

  • Photodegradation: Ring opening or other rearrangements upon exposure to light.

  • Dimerization/Polymerization: Reaction between molecules of the compound, potentially catalyzed by impurities or environmental factors.

A hypothetical degradation pathway is illustrated below. It is crucial to experimentally identify the degradation products to confirm the actual pathways.

Hypothetical_Degradation_Pathway This compound This compound Hydrolysis_Product 1-benzyl-1H-pyrazol-3-ol This compound->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Product_1 1-benzyl-1H-pyrazole-3-amine N-oxide This compound->Oxidation_Product_1  Oxidation (e.g., H2O2) Oxidation_Product_2 Benzoic acid + 3-amino-1H-pyrazole This compound->Oxidation_Product_2  Oxidative Cleavage Photodegradation_Product Ring-opened or rearranged products This compound->Photodegradation_Product  Light (UV/Vis)

Figure 1: Hypothetical degradation pathways for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and stability testing of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram of a freshly prepared solution. Impurities in the starting material.Verify the purity of the this compound solid using a reference standard if available. Consider re-purification if necessary.
Contaminated solvent or glassware.Use high-purity (e.g., HPLC grade) solvents. Ensure all glassware is scrupulously clean.
Rapid degradation of the compound in solution. Inappropriate solvent.Test the stability in a panel of solvents with varying polarities and protic/aprotic properties (e.g., acetonitrile, DMSO, DMF, ethanol).
Extreme pH.Buffer the solution to a neutral pH if compatible with your experimental needs.
Presence of catalytic impurities (e.g., metal ions).Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Exposure to light.Protect the solution from light at all times.
Inconsistent stability results between experiments. Variation in experimental conditions.Strictly control all experimental parameters, including temperature, pH, light exposure, and concentration.
Inconsistent preparation of solutions.Prepare fresh solutions for each experiment and use standardized procedures.
Analytical method variability.Ensure the analytical method (e.g., HPLC) is validated for robustness and reproducibility.
Formation of precipitates in solution over time. Low solubility at storage temperature.Determine the solubility of the compound at the intended storage temperature. Store at a concentration below the solubility limit.
Degradation products are insoluble.Characterize the precipitate to determine if it is a degradation product.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare stock solution of This compound (e.g., 1 mg/mL in methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep_Stock->Oxidation Thermal Thermal Degradation (e.g., 60°C in solution) Prep_Stock->Thermal Photo Photodegradation (ICH Q1B conditions) Prep_Stock->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analyze Data Data Analysis: - % Degradation - Identify Degradants - Mass Balance Analyze->Data

Figure 2: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at 60°C for a defined period.

    • Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating analytical method, such as RP-HPLC with UV and/or mass spectrometric detection.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and characterize any significant degradation products.

    • Perform a mass balance analysis to account for all the material.

Protocol 2: Recommended Starting Conditions for RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its potential degradation products.

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or scan for optimal wavelength)
Sample Preparation Dilute sample in mobile phase A/B (50:50)

Note: This method will likely require optimization for your specific application to achieve adequate separation of the parent compound from all degradation products. Method validation should be performed according to ICH guidelines.

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-benzyl-1H-pyrazol-3-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

During the scale-up of this compound synthesis, several challenges can arise. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, side reactions, or product loss during workup.- Monitor reaction completion by TLC or LC-MS. - Optimize reaction temperature and time. - Ensure starting materials are of high purity. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize extraction and crystallization solvents to minimize product loss.
Exothermic Reaction / Thermal Runaway The condensation reaction involving hydrazine derivatives can be highly exothermic, especially at a larger scale.- Implement slow, controlled addition of reagents. - Ensure the reactor is equipped with an efficient cooling system. - Use an adequate volume of solvent to dissipate heat effectively.
Formation of Regioisomers When using substituted hydrazines, the reaction can yield a mixture of pyrazole isomers.- Carefully control the reaction temperature; lower temperatures often favor the formation of a single isomer. - Screen different solvents and catalysts to improve regioselectivity. - Consider a different synthetic route if regioselectivity remains poor.
Product Purity Issues Presence of unreacted starting materials, byproducts, or colored impurities.- Optimize the stoichiometry of reactants. - Purify starting materials before use. - Employ purification techniques such as recrystallization or column chromatography with an optimized solvent system. - Treatment with activated carbon can help remove colored impurities.
Difficulties in Product Isolation The product may not precipitate easily or may form an oil.- Optimize the crystallization solvent system. - Try seeding the solution with a small crystal of the pure product. - If an oil forms, try triturating with a non-polar solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are associated with the use of benzylhydrazine and the exothermic nature of the reaction. Benzylhydrazine can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction itself can be highly exothermic, posing a risk of thermal runaway if not properly controlled. It is crucial to have adequate cooling and to add reagents slowly at a larger scale.

Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound?

A2: Controlling regioselectivity is a common challenge in pyrazole synthesis. Lowering the reaction temperature can often improve the selectivity towards the desired isomer. The choice of solvent can also play a significant role. It is advisable to conduct small-scale experiments to screen various solvents and temperatures to find the optimal conditions for regioselectivity before proceeding to a larger scale.

Q3: What is the most effective method for purifying this compound at a larger scale?

A3: Recrystallization is often the most practical method for purifying large quantities of solid products. The choice of solvent is critical for obtaining high purity and yield. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of pyrazole derivatives include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography may be necessary, although it can be less practical for very large quantities.

Q4: My reaction mixture has developed a dark color. What could be the cause and how can I resolve it?

A4: The formation of colored impurities is often due to the decomposition of the hydrazine starting material or oxidation of intermediates. To mitigate this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). Using high-purity starting materials can also prevent the formation of colored byproducts. If the final product is colored, it can often be decolorized by treating a solution of the crude product with activated carbon before filtration and recrystallization.

Experimental Protocols

The following is a representative protocol for the synthesis of a 1-benzyl-substituted pyrazole, which can be adapted for the synthesis of this compound.

Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole [1]

This procedure details the synthesis of a structurally related compound and can serve as a starting point for the development of a scaled-up process for this compound.

  • Step 1: Hydrazone Formation

    • In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in methanol (150 mL).

    • Add water (10 mL) to the solution.

    • Add benzylhydrazine dihydrochloride (6.75 g, 34.5 mmol) in one portion.

    • Stir the mixture at room temperature for 3 hours to form the hydrazone.

  • Step 2: Pyrazole Formation

    • To the hydrazone solution, add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

    • Slowly add water (50 mL) over 20 minutes to precipitate the product.

    • Stir the resulting suspension for an additional hour at room temperature.

  • Step 3: Product Isolation and Purification

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a 1:1 mixture of methanol and water.

    • Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aminopyrazole derivatives.

Parameter Value Reference
Typical Yield 70-95%[2]
Purity (LCMS) >98%[3]
Reaction Temperature Room Temperature to 80°C[1][4]
Reaction Time 3 - 24 hours[1]

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Benzylhydrazine Benzylhydrazine Hydrazone Hydrazone Benzylhydrazine->Hydrazone Condensation Cyanoacetaldehyde Cyanoacetaldehyde Cyanoacetaldehyde->Hydrazone This compound This compound Hydrazone->this compound Cyclization

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Increase Reaction Time or Temperature incomplete->optimize_conditions check_purity Check Starting Material Purity complete->check_purity end Yield Improved optimize_conditions->end impure Impure Materials check_purity->impure No pure Pure Materials check_purity->pure Yes purify_sm Purify Starting Materials impure->purify_sm check_workup Review Workup and Purification pure->check_workup purify_sm->end loss Product Loss check_workup->loss Yes check_workup->end No, other issue optimize_workup Optimize Extraction and Crystallization loss->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low reaction yield.

FAQ Logic: Managing Exothermic Reactions

G question How to manage an exothermic reaction during scale-up? control_addition Slow, controlled addition of reagents question->control_addition efficient_cooling Ensure efficient reactor cooling question->efficient_cooling adequate_solvent Use sufficient solvent for heat dissipation question->adequate_solvent safe_process Safe and Controlled Process control_addition->safe_process efficient_cooling->safe_process adequate_solvent->safe_process

Caption: Key considerations for managing exothermic reactions.

References

Technical Support Center: Characterization of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the characterization of pyrazole isomers.

Frequently Asked Questions (FAQs)

FAQ 1: My ¹H NMR spectrum is ambiguous. How can I definitively distinguish between N-substituted pyrazole regioisomers?

Answer:

Ambiguous ¹H NMR spectra are a frequent pitfall, especially when substituents on the pyrazole ring do not provide clear, diagnostic chemical shifts. To resolve this, 2D NMR techniques are essential as they reveal through-space and through-bond correlations that are unique to each isomer.

The most powerful techniques for this purpose are Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC).

  • NOESY: This experiment detects protons that are close in space (< 5 Å). For an N1-substituted pyrazole, a NOESY experiment will show a correlation between the protons of the N1-substituent and the H-5 proton on the pyrazole ring. This correlation will be absent for the corresponding H-3 proton.[1]

  • HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can unambiguously determine the substitution pattern by identifying the ³J(C,H) coupling between the protons on the N1-substituent and the C-5 carbon of the pyrazole ring.[1][2] A correlation will also be seen to the C-3 carbon. Comparing the correlations for each isomer allows for definitive assignment.[1]

Experimental Protocol: Distinguishing Regioisomers using NOESY and HMBC

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer mixture or isolated isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.[3] Tune and shim the magnetic field to ensure homogeneity.

  • Acquire Standard Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon chemical shifts.

  • Acquire 2D Spectra:

    • HMBC: Run a standard gradient-selected HMBC experiment (e.g., hsqcetgpsi2). Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).

    • NOESY: Run a standard NOESY experiment (e.g., noesyesgpph). Use a mixing time appropriate for small molecules (typically 500-800 ms) to allow for the buildup of NOE effects.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • In the HMBC spectrum, look for a cross-peak correlating the protons of the N1-substituent (e.g., N-CH₃) with the C-5 and C-3 carbons of the pyrazole ring.[1][2]

    • In the NOESY spectrum, identify the cross-peak between the protons of the N1-substituent and the proton at the H-5 position of the pyrazole ring.[1] The absence of this correlation for one of the pyrazole ring protons helps to identify it as H-3.

FAQ 2: My reaction produced a mixture of regioisomers that co-elute in standard chromatography. How can I separate them?

Answer:

Co-elution is a common problem as pyrazole regioisomers often have very similar polarities.[4] If standard silica gel column chromatography with common solvent systems (e.g., hexane/ethyl acetate) fails, several strategies can be employed.

  • Systematic Solvent Screening: Before scaling up, perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC).[4] Test eluents with varying polarities and solvent properties (e.g., dichloromethane/methanol, toluene/acetone) to maximize the difference in Rf values.

  • Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases. Reverse-phase chromatography (C18) can be effective, as can chromatography using alumina or fluorinated phases.

  • Fractional Recrystallization: This technique can be effective if the isomers have different solubilities in a particular solvent system.[5] It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. A systematic screening of columns and mobile phases is necessary to develop an optimal separation method.

Data Presentation: Comparison of Separation Techniques

TechniquePrincipleCommon ApplicationProsCons
Silica Gel Chromatography Adsorption, based on polarityRoutine separation of isomer mixtures[4][6]Cost-effective, scalableMay fail for isomers with similar polarity
Reverse-Phase HPLC Partitioning, based on hydrophobicitySeparation of moderately polar to nonpolar isomersHigh resolution, reproducibleHigher cost, requires specialized equipment
Fractional Recrystallization Differential solubilityPurification of solid isomer mixtures[5]Can be highly effective and scalableSuccess is highly dependent on compound properties
FAQ 3: Can mass spectrometry distinguish between my pyrazole isomers?

Answer:

Yes, but it can be challenging and often requires careful analysis of fragmentation patterns, as isomers may produce similar molecular ions. The key is that the substitution pattern influences how the pyrazole ring fragments upon ionization.[7][8]

Under Electron Impact (EI) ionization, common fragmentation pathways for the pyrazole core include the expulsion of HCN and N₂.[7] The substituents on the ring dictate which fragmentation pathways are favored and can lead to unique fragment ions for each regioisomer. For example, the position of a nitro group or an acetyl group can significantly alter the fragmentation process, sometimes suppressing the common pathways entirely.[7][9]

Experimental Protocol: Isomer Differentiation by GC-MS

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Sample Introduction: Dissolve the isomer mixture in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the GC. The GC will separate the isomers based on their boiling points and interaction with the column, allowing for individual mass spectra to be obtained for each peak.

  • MS Analysis: Acquire mass spectra for each separated isomer.

  • Fragmentation Analysis:

    • Identify the molecular ion peak [M]⁺• for each isomer.

    • Carefully compare the fragmentation patterns. Look for differences in the relative abundance of key fragments.

    • Identify fragments resulting from the loss of substituents and characteristic pyrazole ring cleavages (e.g., loss of HCN, N₂).[7]

    • Consult literature for known fragmentation patterns of similarly substituted pyrazoles to aid in interpretation.[9]

Troubleshooting and Visualization

Workflow for Unambiguous Isomer Characterization

When a synthesis is expected to produce a mixture of pyrazole regioisomers, a systematic workflow is crucial for accurate characterization and separation. The following diagram outlines a logical approach.

G cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_characterization Characterization Reaction Pyrazole Synthesis TLC Initial Analysis (TLC/LC-MS) Reaction->TLC SingleSpot Single Spot/Peak? TLC->SingleSpot ColChrom Column Chromatography SingleSpot->ColChrom No CheckPurity Assess Purity of Fractions SingleSpot->CheckPurity Yes (Suspect Co-elution) ColChrom->CheckPurity IsomersSeparated Isomers Separated CheckPurity->IsomersSeparated Successful DifficultSep Difficult Separation CheckPurity->DifficultSep Unsuccessful NMR_1D ¹H & ¹³C NMR IsomersSeparated->NMR_1D Ambiguous Ambiguous? NMR_1D->Ambiguous NMR_2D 2D NMR (HMBC, NOESY) Ambiguous->NMR_2D Yes MassSpec Mass Spectrometry Ambiguous->MassSpec No NMR_2D->MassSpec StructureConfirmed Structure Confirmed MassSpec->StructureConfirmed

Caption: Workflow for pyrazole isomer separation and characterization.

Logic Diagram for NMR-Based Isomer Assignment

This diagram illustrates the decision-making process for assigning the structure of a 1,5-disubstituted pyrazole versus a 1,3-disubstituted pyrazole using 2D NMR data.

G Start Isolated Isomer AcquireSpectra Acquire ¹H, ¹³C, HMBC, and NOESY Spectra Start->AcquireSpectra CheckNOESY Observe NOESY correlation between N1-substituent protons and a pyrazole ring proton? AcquireSpectra->CheckNOESY CheckHMBC Observe HMBC correlation between N1-substituent protons and pyrazole C-5? CheckNOESY->CheckHMBC Yes Isomer13 Structure is 1,3-disubstituted CheckNOESY->Isomer13 No Isomer15 Structure is 1,5-disubstituted CheckHMBC->Isomer15 Yes Inconclusive Data Inconclusive (Re-evaluate spectra or assignments) CheckHMBC->Inconclusive No

Caption: Decision tree for assigning pyrazole regioisomers using 2D NMR.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-benzyl-1H-pyrazol-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts for 1-benzyl-1H-pyrazol-3-amine and selected alternative compounds. The data illustrates the influence of substituent positioning and type on the proton chemical shifts.

CompoundSolventPyrazole H-4 (ppm)Pyrazole H-5 (ppm)Benzyl CH₂ (ppm)Phenyl H (ppm)Other Protons (ppm)
This compound (Predicted) CDCl₃~5.8-6.0~7.2-7.4~5.2-5.4~7.2-7.4 (m)NH₂: broad signal
1-benzyl-3,5-dimethyl-1H-pyrazole[1]CDCl₃5.85 (s)-5.14 (s)7.28-7.15 (m, 3H), 7.02 (d, 2H)CH₃: 2.22 (s, 3H), 2.11 (s, 3H)
1-benzyl-3,5-diethyl-1H-pyrazole[1]CDCl₃5.82 (s)-5.20 (s)7.28-7.16 (m, 3H), 7.03 (d, 2H)CH₂: 2.60 (q, 2H), 2.41 (q, 2H); CH₃: 1.24 (t, 3H), 1.14 (t, 3H)
5-benzyl-3-phenyl-1H-pyrazole[2]CDCl₃6.36 (s)-4.04 (s)7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H)-
3,5-diethyl-1-phenyl-1H-pyrazole[1]CDCl₃6.08 (s)--7.42 (m, 5H)CH₂: 2.68 (m, 4H); CH₃: 1.36-1.21 (m, 6H)
Comparative ¹³C NMR Data

The ¹³C NMR data provides insight into the carbon framework of the molecules. The table below compares the chemical shifts for the target compound and its alternatives.

CompoundSolventPyrazole C-3 (ppm)Pyrazole C-4 (ppm)Pyrazole C-5 (ppm)Benzyl CH₂ (ppm)Phenyl C (ppm)Other Carbons (ppm)
This compound (Predicted) CDCl₃~155-160~95-100~135-140~50-55~127-138-
1-benzyl-3,5-dimethyl-1H-pyrazole[1]CDCl₃147.2105.7138.952.5137.2, 128.9, 127.5, 126.5CH₃: 13.5, 11.3
1-benzyl-3,5-diethyl-1H-pyrazole[1]CDCl₃154.7103.2145.853.5138.3, 129.5, 128.5, 127.3CH₂: 22.2, 20.1; CH₃: 14.2, 12.6
5-benzyl-3-phenyl-1H-pyrazole[2]CDCl₃148.1 (assumed)101.5139.133.1132.1, 128.6, 128.5, 128.4, 126.3, 125.4-
3,5-diethyl-1-phenyl-1H-pyrazole[1]CDCl₃154.7103.2145.8-140.2, 129.2, 127.3, 125.2CH₂: 21.7, 19.6; CH₃: 14.2, 13.15

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra is outlined below. This protocol is based on standard laboratory practices.[1][3]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1][2]

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the general workflow of NMR analysis and the structural relationships between the compared compounds.

Caption: General workflow for NMR analysis.

Structural_Comparison Target This compound H₂N- C3-N2-C5 H Analog1 1-benzyl-3,5-dimethyl-1H-pyrazole CH₃- C3-N2-C5 CH₃ Target->Analog1 NH₂ at C3 replaced by CH₃ CH₃ at C5 Analog2 5-benzyl-3-phenyl-1H-pyrazole Ph- C3-N2-C5 CH₂Ph Target->Analog2 Benzyl at N1 moved to C5 NH₂ at C3 replaced by Ph Analog3 3,5-diethyl-1-phenyl-1H-pyrazole Et- C3-N2-C5 Et Target->Analog3 Benzyl at N1 replaced by Ph NH₂ at C3 and H at C5 replaced by Et

Caption: Structural relationships of compared pyrazoles.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 1-benzyl-1H-pyrazol-3-amine and N-benzylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected mass spectrometry fragmentation behavior of 1-benzyl-1H-pyrazol-3-amine against the experimentally observed fragmentation of a structurally related alternative, N-benzylaniline . Understanding these fragmentation patterns is crucial for the structural elucidation, impurity profiling, and metabolic studies of novel heterocyclic compounds in drug discovery and development. This document outlines predicted fragmentation pathways, presents comparative data in tabular format, provides detailed experimental protocols, and visualizes key processes using logical diagrams.

Introduction to Fragmentation Behavior

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, including the strength of its bonds and the stability of the resulting fragments. For This compound , fragmentation is predicted to be influenced by three key structural motifs: the N-benzyl group, the pyrazole ring, and the amino group.

  • N-Benzyl Group: The bond between the benzylic carbon and the pyrazole nitrogen is relatively labile. Cleavage of this bond is expected to produce a highly stable benzyl cation or tropylium ion at m/z 91, which is often the base peak in the electron ionization (EI) mass spectra of N-benzyl compounds.

  • Pyrazole Ring: The pyrazole core is an aromatic heterocycle. Its fragmentation typically involves the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN) and nitrogen gas (N₂), leading to characteristic fragment ions.

  • Amino Group: The primary amine can influence fragmentation through alpha-cleavage or by directing ring fragmentation pathways.

As a comparative alternative, N-benzylaniline shares the N-benzyl feature but possesses a benzene ring instead of a pyrazole ring. Its known fragmentation provides a valuable reference for identifying common and divergent fragmentation pathways.

Comparative Fragmentation Analysis

This section compares the predicted fragmentation of this compound with the observed fragmentation of N-benzylaniline under Electron Ionization (EI) conditions. While EI is a hard ionization technique that induces extensive fragmentation, Electrospray Ionization (ESI) is a softer method. In ESI, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺ at m/z 174.2. Subsequent tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, likely initiated by the same labile bonds as in EI.

Table 1: Predicted EI-MS Fragmentation of this compound
Predicted m/zIon Structure/FormulaProposed Fragmentation Pathway
173[C₁₀H₁₁N₃]⁺•Molecular Ion (M⁺•)
172[C₁₀H₁₀N₃]⁺Loss of a hydrogen radical ([M-H]⁺)
91[C₇H₇]⁺Cleavage of the N-CH₂ bond to form the stable tropylium ion.
82[C₄H₄N₃]⁺Benzyl radical loss, leaving the aminopyrazole cation.
55[C₃H₃N₂]⁺Loss of HCN from the m/z 82 fragment.
54[C₃H₂N]⁺•Loss of N₂ from the m/z 82 fragment.
Table 2: Observed EI-MS Fragmentation of N-benzylaniline (Alternative Compound)
Observed m/zIon Structure/FormulaFragmentation Pathway
183[C₁₃H₁₃N]⁺•Molecular Ion (M⁺•)
182[C₁₃H₁₂N]⁺Loss of a hydrogen radical ([M-H]⁺)
106[C₇H₈N]⁺Phenyl radical loss.
91[C₇H₇]⁺Cleavage of the N-CH₂ bond to form the tropylium ion.
77[C₆H₅]⁺Loss of the benzyl radical, followed by charge retention on the phenyl group.

Proposed Fragmentation Pathways (Visualized)

The following diagrams illustrate the predicted fragmentation logic for this compound under different ionization conditions.

G M This compound (m/z 173) frag91 Tropylium Ion (m/z 91) M->frag91 - C3H4N3• frag82 Aminopyrazole Cation (m/z 82) M->frag82 - C7H7• frag55 [C3H3N2]+ (m/z 55) frag82->frag55 - HCN frag54 [C3H2N]+• (m/z 54) frag82->frag54 - N2

Caption: Proposed EI fragmentation of this compound.

G MH Protonated Molecule [M+H]+ (m/z 174) frag1 Loss of Ammonia (m/z 157) MH->frag1 - NH3 frag2 Tropylium Ion (m/z 91) MH->frag2 - C3H5N3 frag3 Protonated Aminopyrazole (m/z 83) MH->frag3 - C7H7

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

Detailed methodologies for acquiring mass spectra are provided below. These serve as a starting point and may require optimization based on the specific instrumentation used.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of a 50:50 methanol:water mixture. Filter through a 0.22 µm syringe filter.[1]

  • LC Conditions:

    • Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 174.2.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 174.2 and fragment using collision-induced dissociation (CID) with argon. Optimize collision energy (e.g., 10-40 eV) to observe key fragment ions.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis dissolve Dissolve Sample filtrate Filter (0.22 µm) dissolve->filtrate inject Inject into LC filtrate->inject separate Reverse-Phase Separation inject->separate esi ESI Source (Ionization) separate->esi ms1 MS1: Isolate [M+H]+ esi->ms1 cid CID Cell (Fragmentation) ms1->cid ms2 MS2: Detect Fragments cid->ms2

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of This compound is predicted to be dominated by the facile cleavage of the N-benzyl bond, yielding a characteristic tropylium ion at m/z 91. Secondary fragmentation is expected to arise from the cleavage of the aminopyrazole ring structure. This pattern shows both similarities (formation of m/z 91) and differences (fragments from the heterocyclic ring) when compared to the fragmentation of N-benzylaniline. The provided protocols offer a robust starting point for the experimental verification of these predictions, enabling confident structural characterization for researchers in the pharmaceutical and chemical sciences.

References

A Comparative Guide to the Synthetic Routes of 1-benzyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-benzyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, reagent availability, and operational simplicity, with supporting experimental data and detailed protocols to aid in methodological selection.

Executive Summary

Two principal synthetic strategies for this compound are detailed:

  • Route 1: Two-Step Cyclocondensation. This classic approach involves the initial condensation of benzylhydrazine with an acrylonitrile derivative, followed by an acid-catalyzed cyclization to form the pyrazole ring.

  • Route 2: Regioselective N-Benzylation. This method focuses on the direct benzylation of the pre-formed 3(5)-aminopyrazole ring, presenting a challenge in controlling the position of the benzyl group.

This guide presents a detailed analysis of both routes, offering quantitative data, step-by-step experimental procedures, and visual representations of the synthetic pathways to inform your research and development endeavors.

Data Presentation

ParameterRoute 1: Two-Step CyclocondensationRoute 2: Regioselective N-Benzylation
Starting Materials Benzylhydrazine, 3,3-Dimethoxypropionitrile3(5)-Aminopyrazole, Benzyl Bromide
Key Steps 1. Condensation2. Cyclization1. N-Benzylation
Overall Yield ~65%Variable, highly condition-dependent
Reaction Time ~26 hours~12 hours
Temperature Step 1: 100°CStep 2: 110°C80°C
Purity High, after purificationMixture of N-1 and N-2 isomers often requires extensive purification
Key Advantages High regioselectivity, good overall yield.Potentially shorter route if regioselectivity can be controlled.
Key Disadvantages Two distinct reaction steps.Lack of regioselectivity is a major drawback, leading to difficult separations and lower yields of the desired product.

Experimental Protocols

Route 1: Two-Step Cyclocondensation

Step 1: Synthesis of 3-(2-benzylhydrazinyl)propanenitrile

To a solution of benzylhydrazine (1.22 g, 10 mmol) in ethanol (20 mL) is added 3,3-dimethoxypropionitrile (1.15 g, 10 mmol). The mixture is heated at 100°C for 2 hours. The solvent is then removed under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

The crude 3-(2-benzylhydrazinyl)propanenitrile from the previous step is dissolved in a mixture of ethanol (15 mL) and concentrated hydrochloric acid (2 mL). The solution is heated at reflux (approximately 110°C) for 24 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Route 2: Regioselective N-Benzylation

A mixture of 3(5)-aminopyrazole (0.83 g, 10 mmol), benzyl bromide (1.71 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (30 mL) is stirred at 80°C for 12 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, a mixture of this compound and 1-benzyl-1H-pyrazol-5-amine, requires careful separation by column chromatography.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Two-Step Cyclocondensation cluster_1 Route 2: Regioselective N-Benzylation A1 Benzylhydrazine C1 Condensation (Ethanol, 100°C, 2h) A1->C1 B1 3,3-Dimethoxy- propionitrile B1->C1 D1 3-(2-benzylhydrazinyl)- propanenitrile C1->D1 Yield: ~85% E1 Cyclization (HCl, Ethanol, 110°C, 24h) D1->E1 F1 This compound E1->F1 Yield: ~76% A2 3(5)-Aminopyrazole C2 N-Benzylation (K2CO3, Acetonitrile, 80°C, 12h) A2->C2 B2 Benzyl Bromide B2->C2 D2 Mixture of Isomers C2->D2 E2 This compound D2->E2 Major Product F2 1-benzyl-1H-pyrazol-5-amine D2->F2 Minor Product

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

For the synthesis of this compound, the two-step cyclocondensation (Route 1) offers a more reliable and higher-yielding pathway. Its key advantage lies in the excellent regioselectivity, which simplifies purification and ensures a greater conversion to the desired product. While the N-benzylation of 3(5)-aminopyrazole (Route 2) is conceptually more direct, the challenge of controlling the regioselectivity often leads to the formation of isomeric mixtures, complicating the purification process and reducing the overall yield of the target molecule. Therefore, for applications requiring high purity and predictable yields, the cyclocondensation route is the recommended method. Further optimization of the N-benzylation reaction to improve its regioselectivity could, however, make it a more viable alternative in the future.

A Comparative Analysis of the Biological Activity of 1-Benzyl-1H-pyrazol-3-amine Analogs and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of pyrazole derivatives, with a focus on analogs of 1-benzyl-1H-pyrazol-3-amine. This analysis is supported by experimental data from published studies, detailing the methodologies employed.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While specific biological data for this compound is not extensively available in publicly accessible literature, a comparative analysis of its close structural analogs and other pyrazole derivatives offers valuable insights into its potential therapeutic applications. This guide synthesizes available data on the anti-inflammatory and anticancer activities of relevant pyrazole compounds.

Anti-Inflammatory Activity of 1H-Pyrazol-3-amine Derivatives

Recent research has highlighted the potential of 1H-pyrazol-3-amine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator in necroptosis and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for immune-mediated inflammatory diseases.[1]

A 2025 study detailed the optimization of a series of 1H-pyrazol-3-amine derivatives, leading to the identification of compound 44 as a highly potent and selective RIPK1 inhibitor. This compound demonstrated significant therapeutic effects in in vivo models of systemic inflammatory response syndrome and inflammatory bowel disease.[1]

Table 1: Anti-Inflammatory Activity of a 1H-Pyrazol-3-amine Derivative [1]

CompoundTargetIn Vitro Potency (IC50)Cellular Necroptosis Inhibition (Human)Cellular Necroptosis Inhibition (Murine)
44 RIPK1Low nanomolarPotentPotent
Anticancer Activity of 1-Benzyl-1H-pyrazole Derivatives

The 1-benzyl-pyrazole scaffold has been investigated for its potential in cancer therapy. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed compounds with significant antiproliferative activity against pancreatic cancer cell lines.

One of the lead compounds from this series demonstrated submicromolar efficacy and favorable metabolic stability. The mechanism of action was linked to the modulation of mTORC1 activity and autophagy.[2]

Table 2: Anticancer Activity of a 1-Benzyl-1H-pyrazole Derivative [2]

CompoundCell LineAntiproliferative Activity (EC50)
Lead N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2 (Pancreatic Cancer)10 µM

Experimental Protocols

In Vitro Kinase Inhibition Assay (RIPK1)

This assay determines the concentration of a compound required to inhibit 50% of the activity of the target kinase.

Materials:

  • Recombinant human RIPK1 kinase

  • ATP

  • Kinase buffer

  • Substrate peptide

  • Test compounds (e.g., 1H-pyrazol-3-amine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Necroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from induced necroptotic cell death.

Materials:

  • Human or murine cell line susceptible to necroptosis (e.g., HT-29)

  • Cell culture medium and supplements

  • Necroptosis-inducing agent (e.g., TNF-α in combination with a caspase inhibitor)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

  • Induce necroptosis by adding the inducing agent.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Read the luminescence or absorbance using a plate reader.

  • Calculate the EC50 values, representing the concentration at which 50% of the necroptotic cell death is inhibited.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7][8]

Materials:

  • Cancer cell line (e.g., MIA PaCa-2)

  • Cell culture medium and supplements

  • Test compounds (e.g., 1-benzyl-1H-pyrazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 value.

Visualizations

Below are diagrams illustrating a general experimental workflow for evaluating the biological activity of pyrazole derivatives and a hypothetical signaling pathway that could be targeted.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (e.g., RIPK1) purification->kinase_assay cell_viability Anticancer Cell Viability (MTT Assay) purification->cell_viability antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial ic50_calc IC50/EC50 Calculation kinase_assay->ic50_calc cell_viability->ic50_calc antimicrobial->ic50_calc inflammation_model Inflammation Model (e.g., IBD) tumor_model Xenograft Tumor Model sar_analysis Structure-Activity Relationship (SAR) ic50_calc->sar_analysis sar_analysis->inflammation_model sar_analysis->tumor_model

Caption: Experimental workflow for pyrazole derivatives.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_downstream Downstream Signaling stimulus TNF-α tnfr1 TNFR1 stimulus->tnfr1 ripk1 RIPK1 tnfr1->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis pyrazole 1H-Pyrazol-3-amine Derivative (e.g., Cmpd 44) pyrazole->ripk1

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

References

A Comparative Guide to Analytical Techniques for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] The precise characterization of these compounds is paramount for establishing structure-activity relationships (SAR), ensuring purity, and guiding drug development efforts. This guide provides a comparative overview of the key analytical techniques employed for the characterization of pyrazole derivatives, complete with experimental data and detailed protocols.

Spectroscopic and Spectrometric Techniques: A Comparative Analysis

A combination of spectroscopic and spectrometric methods is typically employed to fully elucidate the structure and purity of pyrazole derivatives. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitationsTypical Data Ranges for Pyrazole Derivatives
¹H NMR Spectroscopy Proton environment, chemical shifts (δ), coupling constants (J), and signal multiplicities.[2]Excellent for determining the number and connectivity of protons, providing detailed structural insights.[2][3]Can be complex for molecules with many overlapping signals. Requires deuterated solvents.Pyrazole ring protons: ~6.0-8.0 ppm. Substituent protons vary widely.[3]
¹³C NMR Spectroscopy Carbon skeleton of the molecule.[2]Provides information on the number and type of carbon atoms.[4]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.Pyrazole ring carbons: ~100-150 ppm.[4]
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns offer structural clues.[2]High sensitivity and accuracy, especially with High-Resolution Mass Spectrometry (HRMS) for molecular formula determination.[2]Isomers may not be distinguishable by mass alone. Fragmentation can be complex.Molecular ion peak (M+) corresponds to the molecular weight of the derivative.[5]
FT-IR Spectroscopy Presence of functional groups.[2]Quick and non-destructive. Provides a "fingerprint" of the molecule.[6]Often provides broad, sometimes ambiguous, information. Not ideal for complete structure elucidation on its own.N-H stretch: ~3100-3500 cm⁻¹, C=N stretch: ~1500-1650 cm⁻¹, C=C stretch: ~1400-1600 cm⁻¹.[7][8][9]
UV-Vis Spectroscopy Electronic transitions within the molecule, presence of chromophores and conjugated systems.[2]Simple, quantitative, and useful for studying conjugation.[10]Provides limited structural information. Broad absorption bands can make interpretation difficult.λmax typically in the range of 200-400 nm, depending on the substituents and conjugation.[11][12][13]

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[1] This technique is crucial for understanding stereochemistry, conformation, and intermolecular interactions, which are vital for rational drug design.[1]

ParameterCompound I (Pyrazolone Derivative)[1]Compound II (Pyrazolone Derivative)[1]Compound L1 (Armed Pyrazole Derivative)[1]
Crystal System MonoclinicTriclinicNot Specified
Space Group P2₁/nP-1Not Specified

Note: The specific compounds and their full crystallographic data can be found in the cited reference.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of pyrazole derivatives.[2]

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivities.[2]

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and peak integrations. Compare the obtained data with literature values for known pyrazole derivatives.[3][10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of pyrazole derivatives.[2]

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • Instrument Setup: Calibrate the mass spectrometer. Select the appropriate ionization mode (positive or negative) and optimize source parameters.[2]

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For structural elucidation, perform tandem MS (MS/MS) to analyze fragmentation patterns.[2]

  • Data Analysis: Determine the mass of the molecular ion to confirm the molecular weight. Use HRMS data to determine the elemental formula.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole derivative.[2]

Instrumentation: An FT-IR spectrometer.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[6]

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.[2]

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugation within the pyrazole derivative.[10]

Instrumentation: A UV-Vis spectrophotometer.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.[2]

  • Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).[10]

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).[2]

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the pyrazole derivative.[1]

Instrumentation: A single-crystal X-ray diffractometer.

Experimental Protocol:

  • Crystal Growth: Grow a suitable single crystal of the pyrazole derivative.

  • Data Collection: Mount the crystal on the diffractometer and collect diffraction data, typically at low temperatures.[1]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.[1]

Visualizing the Characterization Workflow

The characterization of a novel pyrazole derivative is a systematic process, often involving multiple analytical techniques in a logical sequence.

cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_spectroscopic Spectroscopic & Spectrometric Analysis cluster_structural Definitive Structural Elucidation Synthesis Pyrazole Derivative Synthesis Purification Purification (e.g., Chromatography [13], Recrystallization [13]) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP FTIR FT-IR Spectroscopy [2] TLC->FTIR MP->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) [2] FTIR->NMR MS Mass Spectrometry (EI, ESI, HRMS) [2] NMR->MS UVVis UV-Vis Spectroscopy [2] MS->UVVis Xray X-ray Crystallography [1] UVVis->Xray If single crystal is obtained

Caption: A typical workflow for the characterization of a newly synthesized pyrazole derivative.

Interplay of Key Analytical Techniques

The strength of pyrazole characterization lies in the synergistic use of multiple techniques. The data from each method corroborates and complements the others, leading to an unambiguous structural assignment.

cluster_main Core Structural Information Structure Final Structure of Pyrazole Derivative NMR NMR (Connectivity, Proton/Carbon Environment) [2] NMR->Structure Confirms MS Mass Spec (Molecular Formula, Fragmentation) [2] NMR->MS Complementary Data Xray X-ray (3D Structure, Stereochemistry) [1] NMR->Xray Complementary Data MS->Structure Confirms Xray->Structure Defines FTIR FT-IR (Functional Groups) [2] FTIR->Structure Supports

Caption: The relationship between key analytical techniques for pyrazole characterization.

References

A Comparative Look at Pyrazole-Based Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Pyrazole-based compounds have emerged as a promising scaffold in this area, demonstrating significant therapeutic potential across various diseases, including cancer and inflammatory disorders.[1][2][3][4] This guide provides a comparative analysis of kinase inhibition by these compounds, supported by experimental data and detailed methodologies.

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[3][5] Its unique structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of kinases.[6] This adaptability has led to the development of numerous pyrazole-containing kinase inhibitors, some of which have received FDA approval.

Performance Data: A Comparative Overview

The following tables summarize the in vitro inhibitory activities of several pyrazole-based compounds against various kinases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the potency of these inhibitors.

Table 1: Inhibition of Akt Kinases by Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Ki (nM)Cell Line/Assay ConditionsReference CompoundReference IC50/Ki (nM)
Afuresertib (GSK2110183)Akt10.020.08Reversible, ATP-competitive--
Akt22-
Akt32.6-
Compound 1Akt161-PC-3 cells (Western blot)GSK214179518
Compound 2Akt11.3-HCT116 colon cancer cellsUprosertib1.84 µM (antiproliferative)

Table 2: Inhibition of Aurora Kinases by Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (µM)Cell Line
Compound 6Aurora A0.16HCT116 (colon), MCF7 (breast)
HCT1160.39
MCF70.46
Barasertib--Acute myeloid leukemia, B-cell lymphoma

Table 3: Inhibition of Bcr-Abl Kinase by Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Cell Line
Compound 10Bcr-Abl14.2K562 (leukemia)
Asciminib (ABL-001)Bcr-Abl0.5Non-ATP competitive

Table 4: Inhibition of EGFR and HER-2 Kinases by a Pyrazole-Based Compound

CompoundTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 29EGFR0.21Erlotinib0.03
HER-21.08Erlotinib0.14

Table 5: Inhibition of JAK Kinases by Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Notes
RuxolitinibJAK1~3Selective for JAK1/JAK2
JAK2~3
JAK3~430
Golidocitinib (AZD4205)JAK1-Highly potent and selective

Table 6: Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Significant Off-Target(s)
Compound AAurora A/BBroad-spectrum off-target effects
Compound 10eJAK, Aurora kinasesMulti-targeted
Compound 10qFLT3c-Kit

Visualizing Kinase Inhibition

To better understand the mechanisms and workflows involved in studying pyrazole-based kinase inhibitors, the following diagrams are provided.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilutions) incubation Incubation (Controlled Temperature) compound_prep->incubation reaction_mix Reaction Mixture (Kinase, Substrate, ATP) reaction_mix->incubation detection Detection of Kinase Activity incubation->detection data_analysis Calculate % Inhibition detection->data_analysis ic50_determination Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_determination Akt_signaling_pathway Simplified Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream Phosphorylates Cellular Cell Survival, Proliferation, Growth Downstream->Cellular Regulates Inhibitor Pyrazole-based Inhibitor Inhibitor->Akt Inhibits

References

A Comparative Guide to the Structural Validation of 1-benzyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For the promising class of 1-benzyl-1H-pyrazol-3-amine derivatives, which have demonstrated significant pharmacological potential, rigorous structural validation is paramount. This guide provides a comparative overview of the key analytical techniques used to confirm the molecular structure of these compounds, supported by experimental data and detailed methodologies.

Comparative Spectroscopic and Crystallographic Data

The primary methods for validating the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Below is a summary of typical data obtained for these compounds and a comparison with a related pyrazole derivative.

Table 1: Spectroscopic Data Comparison

Parameter 1-benzyl-3,5-dimethyl-1H-pyrazole 1-benzyl-3,5-diethyl-1H-pyrazole Alternative: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
¹H NMR (CDCl₃, δ ppm) 7.28-7.15 (m, 3H, Ar-H), 7.02 (d, 2H, Ar-H), 5.85 (s, 1H, pyrazole H-4), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃)[1]7.28-7.16 (m, 3H, Ar-H), 7.03 (d, 2H, Ar-H), 5.82 (s, 1H, pyrazole H-4), 5.20 (s, 2H, CH₂), 2.60 (q, 2H, CH₂CH₃), 2.41 (q, 2H, CH₂CH₃), 1.24 (t, 3H, CH₃), 1.14 (t, 3H, CH₃)[1]7.30 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.41 (s, 1H, pyrazole H-4), 4.16 (d, 2H, NCH₂), 3.81 (s, 3H, OCH₃), 3.57 (s, 3H, NCH₃), 3.34 (br s, 1H, NH), 1.28 (s, 9H, tBu)[2]
¹³C NMR (CDCl₃, δ ppm) 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3[1]147.6, 141.2, 138.3, 129.5, 128.5, 127.3, 106.7, 53.5, 22.2, 20.1, 14.2, 12.6[1]160.7, 159.3, 148.1, 130.9, 129.4, 114.2, 85.2, 55.4, 50.1, 34.2, 32.3, 30.6[2]
Mass Spec. (ESI-MS, m/z) 187.16 [M+H]⁺[1]215 [M+H]⁺[1]273 [M]⁺[2]

Table 2: Crystallographic Data for Related Pyrazole Derivatives

Parameter Compound 4 (Pyrazole-pyrazoline hybrid) Compound 5a (Pyrazole-pyrazoline hybrid)
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 9.348(2)21.54552(17)
b (Å) 9.793(2)7.38135(7)
c (Å) 16.366(4)22.77667(19)
α (°) 87.493(6)90
β (°) 87.318(6)101.0921(8)
γ (°) 84.676(6)90
Reference[3][3]

Experimental Protocols

Reproducible and reliable data is contingent on meticulous experimental execution. The following sections detail standardized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[4]

    • ¹³C NMR: Acquire the spectrum at the corresponding frequency (e.g., 100 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode, scanning a relevant mass range (e.g., m/z 50-500).

    • The resulting spectrum will show the molecular ion peak (e.g., [M+H]⁺), which confirms the molecular weight.

Single-Crystal X-ray Crystallography
  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

  • Generalized Protocol:

    • Crystal Growth: Grow suitable single crystals of the derivative from an appropriate solvent system.

    • Crystal Selection and Mounting: Select a high-quality single crystal under a polarizing microscope and mount it on a goniometer head.[5]

    • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[5]

    • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[6]

    • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.[5]

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for structural validation and a relevant biological pathway where these derivatives may act.

General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of pyrazole derivatives.

Potential Signaling Pathway Inhibition cluster_pathway Cell Signaling cluster_drug Therapeutic Intervention Ligand Ligand Receptor Receptor Ligand->Receptor RIP1 RIP1 Kinase Receptor->RIP1 Downstream Downstream Signaling (e.g., Necroptosis) RIP1->Downstream Inhibitor This compound Derivative Inhibitor->RIP1 Inhibition

Caption: Inhibition of the RIP1 kinase signaling pathway by pyrazole derivatives.[5][7]

References

A Comparative Guide to Assessing the Purity of 1-benzyl-1H-pyrazol-3-amine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1-benzyl-1H-pyrazol-3-amine, a key building block in medicinal chemistry. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

The purity of this compound can be compromised by various impurities, primarily arising from its synthesis. Common impurities may include regioisomers, unreacted starting materials, and byproducts from incomplete cyclization, such as pyrazoline intermediates.[1] The presence of these impurities can significantly impact the compound's biological activity and safety profile. Therefore, robust analytical methods are essential for their detection and quantification.

Comparison of Analytical Techniques

Three primary analytical techniques are widely employed for the purity assessment of aromatic heterocyclic amines like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[2]
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) ~0.05 µg/mL~0.5 ng/mL~0.3% (w/w)
Typical Purity Range Determined 95-100%90-100%90-100%
Advantages High resolution for separating complex mixtures, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information of impurities through mass spectra.Provides absolute purity without the need for a specific reference standard of the analyte, structural confirmation of analyte and impurities.[3]
Disadvantages Requires a reference standard for each impurity for accurate quantification.Limited to volatile and thermally stable compounds, derivatization may be required for polar compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols

To provide a practical framework, we outline detailed methodologies for each of the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Identify and integrate the peaks corresponding to this compound and any impurities. Calculate the purity of the sample based on the peak areas relative to the standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the analysis of this compound and potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[4]

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in dichloromethane and dilute to the mark.[4] Add a known amount of the internal standard.

  • GC-MS Conditions:

    • Injector temperature: 250 °C[4]

    • Injection volume: 1 µL (split injection, e.g., 20:1 split ratio)[4]

    • Carrier gas: Helium at a constant flow of 1.2 mL/min[4]

    • Oven temperature program: Initial temperature of 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[4]

    • Mass spectrometer settings: Electron ionization (EI) at 70 eV, scan range m/z 40-500.

  • Analysis: Inject the prepared sample solution into the GC-MS system.

  • Data Processing: Identify the peak for this compound and any impurity peaks based on their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area. For more accurate quantification, a calibration curve with a reference standard should be prepared.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard of known purity (e.g., maleic anhydride)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic anhydride) into a vial. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) and transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

    • Ensure a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the relevance of compound purity, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Integration Peak Integration/ Signal Integration HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (e.g., Inflammation) TranscriptionFactor->GeneExpression Compound This compound (Active Compound) Compound->KinaseB Inhibition Impurity Impurity (e.g., Regioisomer) Impurity->KinaseA Off-target Inhibition Impurity->GeneExpression Undesired Activation

References

Comparative Spectral Analysis of 1-benzyl-1H-pyrazol-3-amine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characteristics of 1-benzyl-1H-pyrazol-3-amine and structurally related pyrazole derivatives. Due to the limited availability of public experimental spectral data for this compound, this guide leverages data from close structural analogs to predict its spectral features. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction to Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1][2][3][4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] Their therapeutic effects are often attributed to their interaction with various signaling pathways, such as the COX and MAP kinase pathways.[1][6] Accurate spectral characterization is paramount for the development and analysis of these bioactive molecules.

Spectral Data Comparison

The following tables summarize the available experimental spectral data for key structural analogs of this compound. This data provides a basis for predicting the spectral properties of the target compound.

Table 1: 1H NMR Spectral Data of this compound Analogs

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3-Amino-1H-pyrazole -5.6 (s, 1H, H4), 7.4 (s, 1H, H5), NH and NH2 protons may vary
1-Phenyl-1H-pyrazol-3-amine -6.1 (d, 1H, H4), 7.2-7.8 (m, 5H, Ar-H), 8.2 (d, 1H, H5), NH2 protons may vary
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [7]CDCl31.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH3), 3.81 (s, 3H, OCH3), 4.16 (d, J = 5.2 Hz, 2H, NCH2), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Hm), 7.30 (d, J = 8.4 Hz, 2H, Ho)

Expected 1H NMR for this compound: Based on the analogs, the spectrum is expected to show signals for the pyrazole ring protons (likely a doublet for H4 and a doublet for H5), a singlet for the benzylic CH2 protons, and multiplets for the aromatic protons of the benzyl group. The NH2 protons will likely appear as a broad singlet.

Table 2: 13C NMR Spectral Data of this compound Analogs

CompoundSolventChemical Shift (δ, ppm)
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [7]CDCl330.6 (CH3, tBu), 32.3 (Cq, tBu), 34.2 (NCH3), 50.1 (NCH2), 55.4 (OCH3), 85.2 (CH, C-4), 114.2 (2CH, Cm), 129.4 (2CH, Co), 130.9 (Cq, Ci), 148.1 (Cq, C-5), 159.3 (Cq, Cp), 160.7 (Cq, C-3)

Expected 13C NMR for this compound: The spectrum should display signals for the pyrazole ring carbons, the benzylic CH2 carbon, and the aromatic carbons of the benzyl group.

Table 3: IR Spectral Data of this compound Analogs

CompoundSample PhaseKey Absorption Bands (cm-1)
3-Amino-1H-pyrazole -N-H stretching (primary amine), C=N stretching, C-N stretching
1-Phenyl-3-methyl-5-aminopyrazole [8]Gas PhaseN-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C stretching
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [7]ATR3243 (N-H), 2958, 2863 (C-H), 1611 (C=Npyrazole), 1558, 1506 (C=C)

Expected IR for this compound: The IR spectrum is expected to show characteristic bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm-1 region), C-H stretching from the aromatic and benzylic groups, and C=N and C=C stretching vibrations from the pyrazole and benzene rings.

Table 4: Mass Spectrometry Data of this compound Analogs

CompoundIonization Modem/z (Observed)Interpretation
1-Phenyl-3-methyl-5-aminopyrazole [9]EI173Molecular Ion [M]+
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [7]EI271 (86%)[M]+

Expected Mass Spectrum for this compound: The mass spectrum should show a molecular ion peak at m/z 173, corresponding to its molecular weight. Common fragmentation patterns may include the loss of the benzyl group or fragments from the pyrazole ring.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • 13C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm-1.

    • Number of scans: 16-32.

    • Resolution: 4 cm-1.

  • Data Processing: Perform a background scan before scanning the sample. The software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition:

    • EI-MS: Introduce the sample directly or via a gas chromatograph (GC).

    • ESI-MS: Infuse the sample solution directly or via a liquid chromatograph (LC).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectral data acquisition and a representative signaling pathway involving pyrazole derivatives.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Synthesis Compound Synthesis/ Purification NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Comprehensive Report Purity->Report

Caption: Workflow for Spectral Characterization.

Pyrazole_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_drug Drug Action Inflammatory_Stimuli Inflammatory Stimuli COX_Enzyme COX Enzyme Inflammatory_Stimuli->COX_Enzyme MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzyme Inhibition Pyrazole_Derivative->MAPK_Pathway Inhibition

Caption: Pyrazole Derivative Signaling Pathway Inhibition.

References

Comparative Docking Analysis of Pyrazole Inhibitors Targeting Cancer-Related Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of pyrazole-based inhibitors against key oncogenic kinases, supported by experimental data and detailed protocols.

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comparative analysis of pyrazole derivatives as inhibitors of two critical cancer-related kinases: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is compiled from recent studies, offering a valuable resource for researchers in the field of oncology and drug discovery.

Comparative Analysis of Pyrazole Inhibitors Targeting CDK2

Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly in the transition from G1 to S phase.[1][2] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. A recent study by an Egyptian research group designed and synthesized a series of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their potential as CDK2 inhibitors.[2]

Data Presentation

The following table summarizes the in vitro CDK2/cyclin A2 inhibitory activity and the cytotoxic effects of the most potent pyrazole derivatives from the study.[2]

Compound IDStructureCDK2/cyclin A2 Inhibition (%)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. A549IC50 (µM) vs. Caco2
2d Pyrazole derivative60%> 50> 50> 50> 50
2g Pyrazole derivative40%> 50> 50> 50> 50
7d Pyrazolo[1,5-a]pyrimidine-14.1224.2430.0329.27
10b Pyrazolo[1,5-a]pyrimidine-10.0517.1229.9525.24

MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma), A549 (Lung carcinoma), Caco2 (Colorectal adenocarcinoma)

Experimental Protocols

In Vitro CDK2/cyclin A2 Inhibition Assay: The inhibitory activity of the synthesized compounds against CDK2/cyclin A2 was determined using a standard kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. The percentage of inhibition was calculated relative to a control without the inhibitor.

Cytotoxicity Assay: The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were incubated with various concentrations of the compounds for a specified period, and the cell viability was determined by measuring the absorbance of the formazan product. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.

Molecular Docking Protocol: Molecular docking studies were performed to understand the binding mode of the synthesized compounds into the active site of CDK2.

  • Software: AutoDock Vina

  • Protein Preparation: The crystal structure of CDK2 in complex with a known inhibitor was obtained from the Protein Data Bank (PDB). Water molecules were removed, and polar hydrogen atoms were added.

  • Ligand Preparation: The 3D structures of the pyrazole derivatives were generated and optimized using molecular mechanics force fields.

  • Grid Box Definition: A grid box was centered on the active site of CDK2, encompassing the key amino acid residues involved in ligand binding. The specific grid box parameters were not detailed in the publication.[2]

Comparative Analysis of Pyrazole Inhibitors Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] A study by Soliman and Nafie reported the design, synthesis, and evaluation of novel pyrazole-based scaffolds as VEGFR-2 inhibitors.[1]

Data Presentation

The table below presents the in vitro VEGFR-2 inhibitory activity and cytotoxicity of the most promising pyrazole derivatives from this study.[1]

Compound IDStructureVEGFR-2 IC50 (nM)Cytotoxicity IC50 (µM) vs. PC-3
3a 3-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one derivative38.281.22
3i 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one derivative8.931.24
Sorafenib Reference Drug301.13
Doxorubicin Reference Drug-0.932

PC-3 (Prostate cancer cell line)

Experimental Protocols

In Vitro VEGFR-2 Inhibition Assay: The VEGFR-2 inhibitory activity of the synthesized compounds was assessed using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. The IC50 values were determined from the dose-response curves.

Cytotoxicity Assay: The antiproliferative activity of the compounds was evaluated against the PC-3 human prostate cancer cell line using the MTT assay, as described in the previous section.

Molecular Docking Protocol: Molecular docking was performed to predict the binding interactions of the pyrazole derivatives with the VEGFR-2 active site.

  • Software: The specific software used was not explicitly mentioned in the provided information, but AutoDock Vina is a common choice for such studies.[3][4]

  • Protein Preparation: The crystal structure of VEGFR-2 was retrieved from the PDB. Water molecules and co-crystallized ligands were removed, and hydrogen atoms were added.

  • Ligand Preparation: The 2D structures of the compounds were sketched and converted to 3D structures, followed by energy minimization.

  • Grid Box Definition: The grid box was centered on the ATP-binding site of VEGFR-2 to encompass the key interacting residues. The exact dimensions and coordinates of the grid box were not specified in the publication.[1]

Mandatory Visualizations

Signaling Pathway Diagrams

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry promotes

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Endothelial_Cell_Proliferation Endothelial Cell Proliferation, Survival, Migration Akt->Endothelial_Cell_Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell_Proliferation

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Workflow Diagram

Docking_Workflow General Molecular Docking Workflow Protein_Preparation Protein Preparation (PDB, remove water, add hydrogens) Grid_Box_Generation Grid Box Generation (Define active site) Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (2D to 3D, energy minimization) Docking_Simulation Docking Simulation (AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Box_Generation->Docking_Simulation Pose_Generation Generation of Binding Poses Docking_Simulation->Pose_Generation Scoring_and_Ranking Scoring and Ranking (Binding Affinity) Pose_Generation->Scoring_and_Ranking Analysis Analysis of Interactions (Hydrogen bonds, hydrophobic interactions) Scoring_and_Ranking->Analysis

Caption: General Molecular Docking Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-benzyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-benzyl-1H-pyrazol-3-amine should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. A conservative approach to its disposal is necessary, leveraging established procedures for analogous chemical structures.

This guide furnishes essential, immediate safety and logistical information for the proper disposal of this compound, a compound utilized in research and development. The following procedures are based on general best practices for the disposal of hazardous research chemicals.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • It is a combustible solid.[2]

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below. Always wear appropriate protective gloves, clothing, and eye/face protection when handling this chemical.[1][3] In case of potential airborne exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Protective Equipment Specification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may also be required.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator is necessary if dust or aerosols are generated.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

1. Waste Segregation and Container Selection:

  • Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, and other PPE) in a designated, clearly labeled, and sealable hazardous waste container for solids.[5] When handling the solid form, avoid creating dust.[1] The material should be swept and shoveled into a suitable container.[1][3]

  • Liquid Waste: If this compound is in a solution, it must be collected in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste.[5]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6] Given the compound's hazard profile, it is best practice to collect the first three rinses as hazardous waste.[6]

2. Labeling of Waste Containers: All hazardous waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste."[4]

  • A complete list of the contents, including the full chemical name and approximate concentrations.[4]

  • The date when waste accumulation began.[4]

  • The name of the principal investigator and the specific laboratory location.[4]

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[6]

  • Liquid waste containers must be stored in secondary containment to prevent spills.[6]

  • Segregate incompatible waste streams to prevent dangerous chemical reactions.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_steps Final Steps start Start: Generation of This compound Waste is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a liquid solution or rinse from a container? is_solid->is_liquid No collect_solid Collect in a designated solid hazardous waste container is_solid->collect_solid Yes collect_liquid Collect in a designated liquid hazardous waste container is_liquid->collect_liquid Yes label_solid Label container with 'Hazardous Waste' and all required information collect_solid->label_solid store_waste Store waste container in a designated satellite accumulation area label_solid->store_waste label_liquid Label container with 'Hazardous Waste' and all required information collect_liquid->label_liquid label_liquid->store_waste arrange_pickup Arrange for pickup by EHS or a licensed disposal service store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-benzyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological profiles of similar compounds, a cautious approach to handling 1-benzyl-1H-pyrazol-3-amine is warranted. The primary hazards are anticipated to be skin and eye irritation, potential respiratory tract irritation, and harm if swallowed.[1] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes and airborne particles, preventing eye contact and serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Gloves must be inspected prior to use and disposed of properly after handling.[1][2]
Skin and Body Protection Laboratory coat or chemical-resistant apron.Protects against incidental skin contact and spills.[2]
Respiratory Protection A government-approved respirator is recommended if handling outside of a certified chemical fume hood or in poorly ventilated areas.[2][4]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.

Experimental Protocols: A Step-by-Step Operational Plan

Preparation:

  • Ventilation: Ensure all handling of the compound is performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Confirm the immediate accessibility of an eyewash station and a safety shower.[2]

  • PPE Inspection: Before handling, inspect all PPE for integrity and ensure it is in good condition.

Handling:

  • Don PPE: Wear all required PPE as specified in Table 1 before handling the chemical container.

  • Avoid Contamination: Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor.[1][2]

  • Dispensing: Carefully weigh and dispense the required amount of the compound within the fume hood. Avoid generating dust.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of dust or vapors.

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean-up: Clean the work area and any equipment used, collecting all residues for proper disposal.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all waste containing this compound, including contaminated gloves, weighing papers, and other lab supplies, in a designated and clearly labeled hazardous waste container.[5]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times. Collect the rinseate as hazardous waste. After triple rinsing and air-drying in a ventilated area, the container can be disposed of according to institutional guidelines.[5]

Waste Storage and Disposal:

  • Storage: Keep hazardous waste containers tightly closed and store them in a designated, well-ventilated waste accumulation area.

  • Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service. Do not discharge down the drain or mix with general laboratory trash.[1]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagram illustrates the logical workflow for working with this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Inspect and Don PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_dispense Weigh and Dispense prep_emergency->handle_dispense handle_container Keep Container Closed handle_dispense->handle_container post_wash Wash Hands handle_container->post_wash post_clean Clean Work Area post_wash->post_clean disp_collect Collect Hazardous Waste post_clean->disp_collect disp_dispose Professional Disposal disp_collect->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H-pyrazol-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.